3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFIBCWNKPENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280180 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-29-7 | |
| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 15758 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5434-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid: A Technical Guide
Issued for: Researchers, Scientists, and Drug Development Professionals Document ID: WG-2025-PYRROLE-SYNTH-01
Introduction
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid is a polysubstituted pyrrole derivative that serves as a crucial building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.[1] Its rigid heterocyclic core and the presence of two carboxylic acid groups make it a versatile precursor for various applications, including the synthesis of pharmaceutical agents and functional polymers.[1]
This technical guide provides an in-depth overview of the primary synthetic pathway for this compound. The synthesis is typically achieved in a two-step process:
-
Knorr Pyrrole Synthesis: The formation of the pyrrole ring to produce diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as "Knorr's Pyrrole".[2]
-
Saponification: The hydrolysis of the diethyl ester intermediate to yield the final dicarboxylic acid product.[2]
This document details the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data for each step.
Core Synthesis Pathway
The most established and widely used method for synthesizing the target compound's core structure is the Knorr pyrrole synthesis.[2] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[2][3] Because α-amino-ketones are prone to self-condensation, they are typically generated in situ from a stable precursor, such as an α-oximino-ketone.[2]
The overall pathway is visualized below.
Caption: Overall synthesis pathway from ethyl acetoacetate to the target compound.
Step 1: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
The original Knorr synthesis utilizes two equivalents of ethyl acetoacetate.[1][2] The first equivalent is converted to ethyl 2-oximinoacetoacetate via nitrosation with sodium nitrite in acetic acid.[2][4] This oxime intermediate is then reduced by zinc dust in acetic acid to form the reactive α-amino-ketone in situ.[2] This species immediately condenses with the second equivalent of ethyl acetoacetate, followed by cyclization and dehydration, to yield the aromatic pyrrole ring of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3]
Step 2: Hydrolysis to this compound
The diester, Knorr's pyrrole, is converted to the final dicarboxylic acid through saponification. This is typically achieved by refluxing the diester with a strong base, such as potassium hydroxide (KOH), to hydrolyze both ester groups into carboxylate salts.[5] Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylates to yield the final product, this compound.[5]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | C₁₂H₁₇NO₄ | 239.27 | 135-136[6] |
| this compound | N/A | C₈H₉NO₄ | 183.16 | N/A |
Table 2: Knorr Synthesis Reaction Parameters and Yield
| Parameter | Value / Condition | Reference |
|---|---|---|
| Reactants | Ethyl acetoacetate, Sodium Nitrite, Zinc Dust, Glacial Acetic Acid | [7][8] |
| Temperature (Nitrosation) | 5-10 °C | [4][7] |
| Temperature (Reduction/Condensation) | Reflux (approx. 100-110 °C) | [4][7] |
| Reaction Time (Reflux) | 1 hour | [7] |
| Purification Method | Recrystallization from Ethanol | [4][7] |
| Reported Yield | 57–64% |[7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis.
Protocol 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This one-pot procedure is adapted from established literature methods for the Knorr pyrrole synthesis.[4][7][9]
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) (1.0 eq)
-
Zinc dust (2.0 eq)
-
Deionized water
-
Ethanol (95%) for recrystallization
Procedure:
-
Nitrosation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, combine ethyl acetoacetate (1.0 eq) and glacial acetic acid. Cool the flask in an ice-salt bath to 0 °C.[4] Vigorously stir the mixture while slowly adding a solution of sodium nitrite (1.0 eq) in water dropwise. Maintain the internal temperature between 5 and 10 °C throughout the addition.[4] After the addition is complete, continue stirring in the ice bath for 30-60 minutes, then allow the mixture to stand at room temperature for at least 3-4 hours.[4][7]
-
Reduction and Condensation: To the flask containing the ethyl 2-oximinoacetoacetate solution, add the second equivalent of ethyl acetoacetate (1.0 eq). Heat the mixture in an oil bath. Add zinc dust (2.0 eq) in small portions at a rate sufficient to maintain a gentle reflux. The reaction is exothermic.[2][4] Once all the zinc has been added, heat the mixture under reflux for 1 hour.[7]
-
Workup and Isolation: While still hot, pour the reaction mixture into a large beaker containing crushed ice and water (approx. 10 volumes).[4] Stir the resulting suspension vigorously for at least 1 hour to ensure complete precipitation of the crude product.[4]
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.[7] Dry the crude product. Recrystallize the solid from 95% ethanol to yield pale yellow crystals of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[4][7]
Caption: Experimental workflow for the Knorr synthesis of the diester intermediate.
Protocol 2: Synthesis of this compound
This protocol describes the base-mediated hydrolysis of the diester intermediate.
Materials:
-
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq)
-
Potassium hydroxide (KOH) (approx. 6-7 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
Procedure:
-
Saponification: Suspend diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq) in an aqueous solution of potassium hydroxide (approx. 6.7 eq).[5] Heat the mixture to reflux overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]
-
Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath.[5] While stirring, slowly add concentrated hydrochloric acid to adjust the pH to acidic (pH 2-3).[5] Continue stirring in the ice bath for one hour to promote precipitation of the dicarboxylic acid.
-
Isolation: If a solid precipitate forms, collect it via vacuum filtration and wash with cold water. If the product remains oily or dissolved, perform an extraction. Extract the aqueous solution three times with ethyl acetate.[5] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
References
- 1. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. books.rsc.org [books.rsc.org]
- 5. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
Knorr synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
An In-depth Technical Guide to the Knorr Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
Introduction
The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains a widely utilized and efficient method for the preparation of substituted pyrroles. This reaction involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[1][2] This guide provides a detailed technical overview of a classic application of this synthesis: the preparation of this compound. The synthesis proceeds via a stable intermediate, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly referred to as "Knorr's Pyrrole".[3] This pyrrole derivative is a valuable building block in the synthesis of more complex molecules, including porphyrins and various pharmaceutical agents.[4][5] This document, intended for researchers and professionals in chemical and drug development, outlines the reaction mechanism, detailed experimental protocols, and key quantitative data associated with the synthesis.
Reaction Mechanism
The Knorr synthesis for this specific target molecule is a one-pot reaction that begins with two equivalents of ethyl acetoacetate.[3][6] The mechanism unfolds in several distinct stages:
-
Nitrosation: One equivalent of ethyl acetoacetate is nitrosated at the active methylene carbon using sodium nitrite in glacial acetic acid. This step forms an intermediate ethyl 2-oximinoacetoacetate.[1][7]
-
Reduction: The oxime intermediate is reduced in situ to the corresponding α-amino-ketone (ethyl 2-aminoacetoacetate) using zinc dust in acetic acid. This reduction is exothermic.[1][7] Because α-aminoketones are prone to self-condensation, they are typically prepared in the presence of the second reactant.[1]
-
Condensation: The freshly formed α-amino-ketone reacts with a second equivalent of ethyl acetoacetate. The amino group of the first molecule attacks the keto-carbonyl carbon of the second.[2]
-
Cyclization and Aromatization: Following the initial condensation, an intramolecular cyclization occurs, followed by the elimination of two water molecules to form the stable aromatic pyrrole ring, yielding diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[2]
-
Hydrolysis: The final target compound, this compound, is obtained by the hydrolysis of both ester groups of Knorr's pyrrole, typically under basic conditions followed by acidification.[8]
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 4. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. books.rsc.org [books.rsc.org]
- 8. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid (CAS No. 5434-29-7). This pyrrole derivative is of significant interest to the pharmaceutical industry, notably as a known process-related impurity of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[1] Understanding its chemical and physical characteristics is crucial for the development, purification, and quality control of Sunitinib and related active pharmaceutical ingredients (APIs).
While extensive experimental data for the diacid form is limited in public literature, this guide compiles available information, including data for its common ester derivatives and computed properties, to offer a thorough profile.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrrole core substituted with two methyl groups and two carboxylic acid functional groups. Its molecular structure and key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5434-29-7 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Canonical SMILES | CC1=C(NC(=C1C(=O)O)C)C(=O)O | [1] |
| InChIKey | LGAFIBCWNKPENX-UHFFFAOYSA-N | [1] |
| Synonyms | Sunitinib Impurity 5, 3,5-Dimethyl-2,4-pyrroledicarboxylic acid | [1] |
Quantitative Physicochemical Data
Table 1: Experimental Properties of Ester Derivatives
| Property | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
| CAS Number | 2436-79-5 | 5448-17-9 |
| Molecular Formula | C₁₂H₁₇NO₄[2] | C₁₀H₁₃NO₄[3] |
| Molecular Weight | 239.27 g/mol [4] | 211.21 g/mol [5] |
| Melting Point | 135-136 °C | Not available |
| Solubility | Soluble in organic solvents like ethanol, chloroform. | Not available |
Table 2: Computed Physicochemical Properties for the Diacid
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 90.4 Ų | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [6] |
Note: The values in Table 2 are computationally predicted and should be used as estimates pending experimental verification.
Spectral Data
Experimental spectral data for this compound is not available in the surveyed literature. However, spectral information for its diethyl ester is well-documented and can serve as a reference for the core pyrrole structure.
For Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS: 2436-79-5):
-
¹H NMR: Spectra are available in various databases.[4]
-
¹³C NMR: Spectra are available in various databases.[4]
-
Mass Spectrometry: Electron ionization mass spectra are available.[2]
-
FTIR: Spectra obtained via KBr wafer and ATR-Neat techniques are available.[4]
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the Knorr synthesis of its diethyl ester, followed by alkaline hydrolysis.
Step 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This procedure is based on the well-established Knorr pyrrole synthesis.
-
Materials: Ethyl acetoacetate, glacial acetic acid, sodium nitrite, zinc dust.
-
Procedure:
-
A solution of ethyl acetoacetate in glacial acetic acid is cooled to 5-7 °C in an ice bath.
-
A cooled aqueous solution of sodium nitrite is added dropwise with vigorous stirring, maintaining the temperature between 5 and 7 °C. This step forms the α-oximinoacetoacetate intermediate.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes and then allowed to warm to room temperature over several hours.
-
Zinc dust is added in portions to the stirred solution. The reaction is exothermic and will cause the solution to boil. The addition rate is controlled to maintain a gentle reflux.
-
After all the zinc has been added, the mixture is refluxed for one hour to complete the reductive cyclization.
-
The hot reaction mixture is decanted from the remaining zinc into a large volume of vigorously stirred water, causing the crude product to precipitate.
-
The crude diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is collected by suction filtration, washed with water, and dried.
-
The product can be further purified by recrystallization from ethanol.
-
Step 2: Hydrolysis to this compound
-
Materials: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, potassium hydroxide (or sodium hydroxide), water, concentrated hydrochloric acid.
-
Procedure:
-
The diethyl ester is suspended in an aqueous solution of potassium hydroxide.
-
The mixture is heated at reflux overnight. The progress of the saponification can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solution is cooled to room temperature.
-
The cooled solution is acidified by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, causing the dicarboxylic acid to precipitate.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
References
- 1. This compound | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 3. This compound dimethyl ester [webbook.nist.gov]
- 4. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound dimethyl ester | C10H13NO4 | CID 138506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Spectroscopic Analysis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Spectroscopic Data of Ester Derivatives
The following tables summarize the available spectroscopic data for the diethyl and dimethyl esters of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. This information is crucial for understanding the core pyrrole structure and for predicting the spectroscopic characteristics of the parent dicarboxylic acid.
Table 1: 1H NMR Spectroscopic Data of this compound Esters
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Diethyl Ester | CDCl3 | 9.4-9.8 | br s | 1H | N-H |
| 4.25 | q | 4H | -OCH2CH3 | ||
| 2.5 | s | 6H | Ar-CH3 | ||
| 1.35 | t | 6H | -OCH2CH3 | ||
| Dimethyl Ester | CDCl3 | ~9.5 | br s | 1H | N-H |
| 3.8 | s | 6H | -OCH3 | ||
| 2.4 | s | 6H | Ar-CH3 |
Table 2: 13C NMR Spectroscopic Data of this compound Esters
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Diethyl Ester | CDCl3 | 165.2 | C=O |
| 137.8 | C-3, C-5 | ||
| 117.5 | C-2, C-4 | ||
| 59.8 | -OCH2CH3 | ||
| 14.5 | -OCH2CH3 | ||
| 12.3 | Ar-CH3 | ||
| Dimethyl Ester | CDCl3 | 165.8 | C=O |
| 137.5 | C-3, C-5 | ||
| 117.2 | C-2, C-4 | ||
| 51.0 | -OCH3 | ||
| 12.1 | Ar-CH3 |
Table 3: Mass Spectrometry Data of this compound Esters
| Compound | Ionization Method | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Diethyl Ester | Electron Ionization | C12H17NO4 | 239.27 | 239 (M+), 194, 166, 148, 120 |
| Dimethyl Ester | Not Specified | C10H13NO4 | 211.21 | Not available |
Predicted Spectroscopic Characteristics of this compound
Based on the data from the ester derivatives and fundamental principles of spectroscopy, the following characteristics can be predicted for this compound:
-
1H NMR: The spectrum would show a broad singlet for the N-H proton, likely in the range of 9-12 ppm. The two methyl groups on the pyrrole ring would appear as a singlet around 2.4-2.6 ppm. A very broad singlet corresponding to the two carboxylic acid protons (-COOH) would be expected, typically downfield (>10 ppm). The signals for the ethyl or methyl ester groups would be absent.
-
13C NMR: The spectrum would show a signal for the carboxylic acid carbonyl carbons (C=O) typically in the range of 170-180 ppm. The signals for the pyrrole ring carbons and the methyl groups would be in similar positions to their ester counterparts. The signals corresponding to the ester alkyl groups would be absent.
-
IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm-1, characteristic of the O-H stretching of a carboxylic acid, would be a prominent feature. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700-1725 cm-1. The N-H stretching vibration would be visible around 3300-3500 cm-1.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 183, corresponding to the molecular weight of the dicarboxylic acid (C8H9NO4).[1] Fragmentation would likely involve the loss of water (M-18) and successive losses of CO2 (M-44) from the carboxylic acid groups.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a suitable base to aid dissolution).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of 13C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile and more polar compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions to elucidate the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar molecules, particularly dicarboxylic acids, to provide a robust predictive analysis. Furthermore, it details standardized experimental protocols for solubility determination and illustrates relevant synthetic pathways.
Introduction to this compound
This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active compounds and pharmaceutical drugs. The dicarboxylic acid functional groups confer acidic properties and introduce polarity to the molecule, significantly influencing its solubility profile. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development endeavors, including drug discovery and materials science.
Predicted Solubility Profile
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, by examining the solubility trends of homologous series of dicarboxylic acids, we can infer its likely behavior.
A notable trend in the solubility of dicarboxylic acids is the "odd-even" effect, where dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility in various organic solvents compared to their adjacent even-numbered counterparts. This phenomenon is attributed to differences in crystal lattice packing and intermolecular interactions in the solid state.
Based on its structure, this compound is a relatively polar molecule due to the two carboxylic acid groups and the N-H group of the pyrrole ring, which can act as both hydrogen bond donors and acceptors. Its solubility is expected to be favored in polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | Capable of hydrogen bonding with the carboxylic acid and pyrrole N-H groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lack of favorable interactions to overcome the strong intermolecular forces in the solid state of the diacid. |
It is important to note that the diethyl ester of this compound is reported to be soluble in organic solvents like ethanol and chloroform. Esterification of the carboxylic acid groups significantly reduces the polarity and hydrogen bonding capability, thereby increasing solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Synthetic Pathways
The synthesis of substituted pyrroles is a well-established area of organic chemistry. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are two common and versatile methods for constructing the pyrrole ring.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester. This method is highly effective for the preparation of polysubstituted pyrroles.
Caption: Workflow of the Knorr Pyrrole Synthesis.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.
Caption: Workflow of the Paal-Knorr Pyrrole Synthesis.
Conclusion
While specific quantitative solubility data for this compound remains scarce, a predictive analysis based on its chemical structure and the behavior of analogous dicarboxylic acids suggests a preference for polar organic solvents. For precise applications, it is imperative for researchers to determine the solubility experimentally using standardized protocols as outlined in this guide. The established synthetic routes, such as the Knorr and Paal-Knorr syntheses, provide reliable methods for obtaining this and related pyrrole derivatives for further study and application. This guide serves as a foundational resource for scientists and professionals working with this important class of compounds.
An In-depth Technical Guide to 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
CAS Number: 5434-29-7
This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, a substituted pyrrole derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for the synthesis of a closely related precursor, and discusses its potential applications in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a central pyrrole ring with methyl groups at positions 3 and 5, and carboxylic acid groups at positions 2 and 4. This arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.
| Property | Value | Source |
| CAS Number | 5434-29-7 | [1] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=C(C(=O)O)NC(=C1C(=O)O)C | [1] |
| InChI | InChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis
The synthesis of this compound can be achieved through the hydrolysis of its corresponding diethyl ester, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This ester is readily prepared via the well-established Knorr pyrrole synthesis.[3][4][5]
Experimental Protocol: Knorr Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole
This protocol describes the synthesis of a structural isomer, which is a common starting point for various pyrrole derivatives. The synthesis of the target molecule's diethyl ester follows a similar principle.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
95% Ethanol
Procedure:
-
Nitrosation: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, a solution of 390 g (3 moles) of ethyl acetoacetate in 900 cc of glacial acetic acid is prepared. The solution is cooled to 5°C in an ice-salt bath. A cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water is added dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C. The addition should take approximately 30 minutes. The mixture is stirred for an additional 30 minutes and then allowed to stand for four hours, during which it warms to room temperature.
-
Reduction and Cyclization: The dropping funnel is replaced with a condenser. While stirring, 196 g (3 gram atoms) of zinc dust is added in portions to the flask. The addition rate is controlled to maintain a gentle boil. After the addition is complete, the mixture is refluxed for one hour.
-
Isolation of the Crude Product: While still hot, the reaction mixture is decanted from the remaining zinc into a large vessel containing 10 liters of vigorously stirred water. The zinc residue is washed with two 50-cc portions of hot glacial acetic acid, and the washings are added to the water. The mixture is left to stand overnight. The crude product precipitates and is collected by suction filtration, washed with two 500-cc portions of water, and air-dried.
-
Recrystallization: The crude product is recrystallized from 95% ethanol to yield pure diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole.
Hydrolysis to this compound
The resulting diethyl ester can be hydrolyzed to the desired dicarboxylic acid using standard procedures, typically by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.
Biological Significance and Applications in Drug Development
Pyrrole-containing compounds are a significant class of heterocycles in medicinal chemistry, forming the core structure of many biologically active molecules and approved drugs.[6] These derivatives have shown a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]
While specific biological activities for this compound are not extensively reported, its structural analogs have shown interesting pharmacological profiles. For instance, a derivative, 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester, has been identified as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[7] mGluR1 is a G-protein coupled receptor involved in various neurological processes, and its modulation is a target for the treatment of neurological and psychiatric disorders.
The dicarboxylic acid moiety of the title compound provides two points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its use as a scaffold allows for the exploration of structure-activity relationships in the development of new therapeutic agents.
Diagrams
Knorr Pyrrole Synthesis Workflow
The following diagram illustrates the key steps in the Knorr synthesis of a diethyl dicarbethoxypyrrole, a precursor to the title compound.
Caption: Workflow of the Knorr Pyrrole Synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H9NO4 | CID 225903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. scispace.com [scispace.com]
- 7. 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the synthesis of various biologically active compounds. The primary focus of this document is the widely utilized Knorr pyrrole synthesis, a reliable and efficient method for preparing this substituted pyrrole.
Introduction
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole, is a versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring two ester functionalities and two methyl groups on the pyrrole ring, allows for a variety of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of more complex molecules, including those with potential antimicrobial properties.[1] The Knorr pyrrole synthesis, first reported by Ludwig Knorr, remains a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino-β-ketoester with a β-ketoester.[2]
Reaction and Mechanism
The Knorr synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically proceeds as a one-pot reaction.[3] The process begins with the in situ formation of ethyl 2-aminoacetoacetate from ethyl acetoacetate. This is achieved through nitrosation with sodium nitrite in acetic acid to form an oxime intermediate, which is then reduced by zinc dust.[2][4] The freshly formed α-amino-β-ketoester then reacts with a second equivalent of ethyl acetoacetate. The reaction mechanism involves an initial condensation to form an enamine, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]
Experimental Protocol: Knorr Pyrrole Synthesis
This protocol is based on established literature procedures.[4][5][6]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (95% or 85% wt)[4]
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
Part 1: Formation of the Oxime Intermediate [4][6]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine ethyl acetoacetate (3 moles) and glacial acetic acid (900 mL).[6]
-
Prepare a cold solution of sodium nitrite (1.47 moles) in water (150 mL).[6]
-
Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, maintaining the internal temperature between 5 and 10°C.[4][6] This addition is exothermic and requires careful temperature control.[2][5]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes, then allow it to stand at room temperature for at least 3-4 hours.[4][6]
Part 2: Reduction and Cyclization [2][4][6]
-
To the flask containing the oxime intermediate, add a second portion of ethyl acetoacetate.
-
While stirring vigorously, add zinc dust (3 gram atoms) in small portions. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boil.[2][6]
-
Once all the zinc has been added, heat the mixture to reflux for 1 hour.[4][5][6]
Part 3: Isolation and Purification [4][5][6]
-
While still hot, pour the reaction mixture into a large volume of vigorously stirred water (e.g., 10 L for the scale mentioned above).[6] An alternative is to pour the warm mixture into an Erlenmeyer flask containing crushed ice and water (75 mL for a smaller scale) and stir for 1 hour.[4]
-
Allow the crude product to precipitate overnight.[6]
-
Collect the solid product by suction filtration using a Buchner funnel and wash it thoroughly with cold water.[4][6]
-
Dry the crude product in air. The expected yield is in the range of 57-64%.[6]
-
Recrystallize the crude product from ethanol to obtain pale yellow crystals.[4][5]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄ | [7][8][9] |
| Molecular Weight | 239.27 g/mol | [7][8] |
| Appearance | Light yellow to orange powder/crystal | [9] |
| Melting Point | 135-136 °C | [10] |
| Yield | 57-64% (crude) | [6] |
Characterization Data
The structure and purity of the synthesized diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate should be confirmed by spectroscopic methods.[3][4]
-
¹H NMR: Expected signals will correspond to the N-H proton, the two ethyl ester groups (CH₂ and CH₃), and the two methyl groups attached to the pyrrole ring.
-
¹³C NMR: Expected signals will correspond to the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the carbons of the ethyl and methyl substituents.
-
IR Spectroscopy: Key vibrational bands will include N-H stretching, C=O stretching of the ester groups, and C-N and C-C stretching of the pyrrole ring.
Logical Workflow of the Knorr Pyrrole Synthesis
Caption: Workflow of the Knorr synthesis for diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Alternative Synthetic Route: Hantzsch Pyrrole Synthesis
While the Knorr synthesis is the most common method for this specific compound, the Hantzsch pyrrole synthesis represents another important route to substituted pyrroles.[11] This method typically involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[11] The mechanism proceeds through the formation of an enamine intermediate from the β-ketoester and ammonia, which then reacts with the α-haloketone, followed by cyclization and dehydration to form the pyrrole ring.[11] The Hantzsch synthesis is particularly versatile for producing a wide range of pyrrole derivatives.[12]
Reaction Pathway of the Hantzsch Pyrrole Synthesis
Caption: Generalized reaction pathway of the Hantzsch pyrrole synthesis.
Conclusion
The Knorr pyrrole synthesis provides a robust and well-documented method for the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The one-pot nature of the reaction, coupled with readily available starting materials, makes it an attractive choice for both academic and industrial settings. Careful control of reaction conditions, particularly temperature during the nitrosation step, is crucial for achieving good yields. The resulting pyrrole derivative is a valuable platform for further chemical exploration in the development of new pharmaceuticals and functional materials.
References
- 1. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. books.rsc.org [books.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 9. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
Technical Guide: Preparation of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound. Pyrrole derivatives are foundational scaffolds in numerous natural products and synthetic molecules with significant biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.
Introduction
The pyrrole ring is a fundamental motif in medicinal chemistry and materials science.[1] The synthesis of substituted pyrroles is, therefore, a critical process in the development of new chemical entities. Among the most robust and widely used methods for constructing the pyrrole core are the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis.[4][5] This guide will focus on the Knorr synthesis, which is particularly well-suited for preparing the title compound and its analogues.[5][6]
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[5] A common and efficient variation, which will be detailed here, prepares the α-amino-ketone in situ from a β-ketoester via nitrosation to form an oxime, followed by reduction.[3][5]
Synthetic Pathway: Knorr Pyrrole Synthesis
The synthesis of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate proceeds via a one-pot reaction using methyl acetoacetate as the primary starting material. The overall reaction involves two equivalents of methyl acetoacetate. One equivalent is converted to methyl 2-oximinoacetoacetate, which is then reduced by zinc dust in the presence of acetic acid to form the corresponding α-amino-ketone intermediate. This intermediate immediately condenses with a second equivalent of methyl acetoacetate to form the pyrrole ring.
Caption: Reaction mechanism for the Knorr Pyrrole Synthesis.
Quantitative Data
The following table summarizes key quantitative data for the closely related diethyl analogue, which is extensively reported in the literature. The properties of the target dimethyl ester are expected to be similar.
| Property | Value | Compound |
| Molecular Formula | C₁₀H₁₃NO₄ | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
| C₁₂H₁₇NO₄ | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate[7][8] | |
| Molecular Weight | 211.21 g/mol [9] | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
| 239.27 g/mol [7][10] | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Melting Point | Not specified | Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
| 135-136 °C[7][8] | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Appearance | White to off-white solid | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |
| Yield | High (e.g., ~80% for related esters)[5] | Knorr Synthesis Products |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) is available for the diethyl ester and can be found in various chemical databases.[11] The data for the dimethyl ester would show characteristic methyl ester signals instead of ethyl signals.
Experimental Protocol
This protocol is adapted from established procedures for the diethyl analogue via the Knorr synthesis.[1][5][12]
Materials:
-
Methyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filtration flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Oxime Formation:
-
In a three-necked flask equipped with a magnetic stirrer and thermometer, combine methyl acetoacetate (2 equivalents) and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.[1]
-
Slowly add a concentrated aqueous solution of sodium nitrite (1 equivalent) dropwise via an addition funnel.[12] Crucially, maintain the internal temperature below 10 °C throughout the addition to prevent side reactions. [1]
-
After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for at least 3-4 hours.[1][12]
-
-
Reduction and Condensation:
-
To the flask containing the oxime solution and the remaining methyl acetoacetate, add zinc dust (approx. 2.5 equivalents) in small portions.[1] The reaction is exothermic; add the zinc at a rate that keeps the reaction under control.[5]
-
Once all the zinc has been added, fit the flask with a reflux condenser.
-
Heat the mixture to reflux (external temperature of 100-110 °C) for 1 hour.[1]
-
-
Isolation and Purification:
-
While still warm, pour the reaction mixture into a large beaker containing crushed ice and water (approximately 10-15 times the volume of the reaction mixture).[1]
-
Stir the resulting suspension vigorously in an ice bath for about 1 hour to ensure complete precipitation of the product.[1]
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.[1]
-
Dry the crude product by suction.
-
-
Recrystallization:
-
Recrystallize the dried solid from a suitable solvent, such as aqueous ethanol, to obtain the purified dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.[1]
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the laboratory preparation of the target compound.
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The Knorr pyrrole synthesis provides an efficient and reliable method for the preparation of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Careful control of reaction temperature during the nitrosation step is critical for achieving high yields and purity. The resulting polysubstituted pyrrole is a valuable building block for further chemical modification and can serve as a key intermediate in the synthesis of complex target molecules for drug discovery and materials science applications.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chembk.com [chembk.com]
- 9. 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester | C10H13NO4 | CID 138506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate(2436-79-5) 1H NMR spectrum [chemicalbook.com]
- 12. youtube.com [youtube.com]
The Diverse Biological Activities of Pyrrole Dicarboxylic Acid Derivatives: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds. Among the diverse classes of pyrrole-containing molecules, pyrrole dicarboxylic acid derivatives have emerged as a particularly promising group, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core biological activities of these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Pyrrole dicarboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation.
Quantitative Anticancer Data
The cytotoxic effects of various pyrrole dicarboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrole-2,5-dicarboxylic acid amides | Substituted N-aryl amides | MDA-MB-231 (Breast) | <25 | [1] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid nitriles | trans-4k | A549 (Lung) | Not specified, but high selectivity index reported | [2] |
| Pyrrole-imidazole derivatives | Compound 7e | PANC-1 (Pancreatic) | High potency reported | [3] |
Note: This table presents a selection of reported activities. The potency of these derivatives can be significantly influenced by the nature and position of substituents on the pyrrole ring and the dicarboxylic acid moieties.
Key Signaling Pathways in Anticancer Activity
The anticancer effects of pyrrole dicarboxylic acid derivatives are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis.
EGFR/VEGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and angiogenesis. Certain pyrrole derivatives can act as inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling cascades.
References
- 1. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Profile and Synthetic Pathway of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermochemical data, synthetic protocols, and potential biological relevance of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and materials science.
Core Thermochemical Data
The thermochemical properties of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate are crucial for understanding its stability, reactivity, and energy content. The available experimental and estimated data are summarized below.
| Thermochemical Property | Symbol | Value (Solid Phase) | Units | Data Type |
| Standard Enthalpy of Formation | ΔfH° | -916.7 ± 6.3 | kJ/mol | Experimental |
| Standard Enthalpy of Combustion | ΔcH° | -6235.0 ± 6.3 | kJ/mol | Experimental |
| Molar Mass | M | 239.27 | g/mol | N/A |
| Melting Point | Tₘ | 135-136 | °C | Experimental |
| Estimated Thermochemical Properties | ||||
| Heat Capacity (constant pressure) | Cₚ | Value not available | J/(mol·K) | Estimated |
| Standard Molar Entropy | S° | Value not available | J/(mol·K) | Estimated |
| Standard Gibbs Free Energy of Formation | ΔfG° | Value not available | kJ/mol | Estimated |
Experimental Protocols
Combustion Calorimetry for Enthalpy of Combustion Determination
The standard enthalpy of combustion of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was determined using combustion bomb calorimetry. The following protocol is a generalized representation of the experimental procedure.
Objective: To determine the heat of combustion of solid diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate at constant volume.
Apparatus:
-
Oxygen bomb calorimeter
-
Pellet press
-
Ignition wire (e.g., nickel-chromium)
-
Crucible
-
High-precision thermometer
-
Oxygen cylinder with pressure regulator
-
Balance (analytical, ±0.0001 g)
Procedure:
-
A pellet of the compound (approximately 1 g) is prepared using a pellet press and its mass is accurately recorded.
-
The pellet is placed in the crucible within the bomb.
-
A measured length of ignition wire is attached to the electrodes of the bomb, with the wire in contact with the pellet.
-
A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.
-
The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is then placed in a known volume of water in the calorimeter jacket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The bomb is depressurized, and the remaining length of the ignition wire is measured to determine the amount that combusted.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of combustion of the ignition wire and the formation of nitric acid from residual atmospheric nitrogen.
Knorr Pyrrole Synthesis
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is commonly synthesized via the Knorr pyrrole synthesis. This method involves the condensation of an α-amino-β-ketoester with a β-ketoester.
Relevance in Drug Development
Pyrrole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. While specific signaling pathway data for diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not extensively documented, derivatives of this scaffold have been investigated for their antimicrobial and anti-inflammatory properties.
Potential Antimicrobial Signaling Pathway
The antimicrobial mechanism of some pyrrole derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Potential Anti-inflammatory Signaling Pathway
Certain pyrrole-containing compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).
Crystal Structure of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the crystal structure of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate (C₁₂H₁₇NO₄), a key precursor in the synthesis of corroles and other functional materials.[1][2][3] Detailed crystallographic data, experimental protocols for its synthesis and structure determination, and a structural analysis are presented for researchers, scientists, and professionals in drug development and materials science.
Molecular and Crystal Structure
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative. The molecule consists of a central five-membered pyrrole ring with two diagonally attached methoxycarbonyl groups and two diagonally attached ethyl groups.[1][2] The overall structure is nearly planar. The two carbonyl groups are approximately coplanar with the pyrrole ring, exhibiting dihedral angles of 3.50(19)° and 6.70(19)°.[1][2]
In the crystalline state, adjacent molecules form dimers in a head-to-head arrangement.[1][2] This supramolecular assembly is stabilized by pairs of intermolecular N—H⋯O hydrogen bonds.[1][2]
Data Presentation
The quantitative crystallographic data for dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the table below.
Table 1: Crystal Data and Structure Refinement [1][2]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₇NO₄ |
| Formula Weight | 239.27 g/mol |
| Temperature | 298 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.4697(7) Å |
| b | 14.616(2) Å |
| c | 19.784(3) Å |
| β | 90.467(2)° |
| Volume (V) | 1292.4(4) ų |
| Z | 4 |
| Calculated Density (Dₓ) | 1.230 Mg/m³ |
| Absorption Coefficient (μ) | 0.09 mm⁻¹ |
| F(000) | 512 |
| Reflections Collected | 6296 |
| Independent Reflections | 2285 [R(int) = 0.037] |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.118 |
| Goodness-of-fit (S) on F² | 1.08 |
Experimental Protocols
The determination of the crystal structure involves a multi-step process, from chemical synthesis to crystallographic data analysis.
The title compound was synthesized via a Knorr-type pyrrole synthesis.[1][2][4] This widely used method involves the reaction of an α-amino-ketone with a β-ketoester.[4] For this specific compound, the synthesis proceeds from methyl 3-oxopentanoate.[1][2] The general workflow for a Knorr synthesis involves the in-situ formation of an α-amino-β-ketoester (typically from an oxime precursor reduced by zinc dust in acetic acid), which then condenses with a second equivalent of a β-ketoester to form the pyrrole ring.[4][5]
High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.[1][6] The purified compound was dissolved in ethyl alcohol, and the solution was left undisturbed at room temperature, allowing the solvent to evaporate slowly, which facilitates the growth of well-ordered crystals.[1]
A suitable single crystal (dimensions ~0.20 x 0.15 x 0.10 mm) was selected for analysis.[1]
-
Data Collection: The diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation.[1][2] A multi-scan absorption correction was applied to the collected data using SADABS software.[1]
-
Structure Solution: The crystal structure was solved using the SHELXS97 program.[1]
-
Structure Refinement: The structural model was refined by full-matrix least-squares on F² using the SHELXL97 program.[1][2] All non-hydrogen atoms were refined anisotropically, and hydrogen atom parameters were constrained.[1]
References
- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid in the Synthesis of Symmetric Porphyrins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid as a precursor in the synthesis of symmetrically substituted porphyrins. The protocols detailed below are grounded in established methodologies for pyrrole chemistry and porphyrin synthesis, offering a strategic pathway for the creation of novel porphyrin-based compounds for applications in drug development, diagnostics, and materials science.
Introduction
Porphyrins and their derivatives are a critical class of macrocyclic compounds with diverse applications, including photodynamic therapy, catalysis, and as sensing agents. The synthesis of structurally defined porphyrins is paramount for fine-tuning their physicochemical and biological properties. While many synthetic routes to porphyrins exist, the MacDonald [2+2] condensation remains a robust method for producing symmetrically substituted porphyrins. This method involves the acid-catalyzed reaction between a 5,5'-diformyldipyrromethane and a dipyrromethane-5,5'-dicarboxylic acid.
This compound is a versatile starting material that can be strategically elaborated into both of the requisite dipyrromethane precursors for the MacDonald condensation. This document outlines the synthetic strategy and provides detailed protocols for the conversion of this pyrrole derivative into a symmetrically substituted porphyrin.
Overall Synthetic Strategy
The overall strategy involves a multi-step synthesis commencing with the selective functional group manipulation of this compound to generate two key pyrrolic intermediates. These intermediates are then used to construct the two dipyrromethane halves of the porphyrin, which are subsequently condensed to form the final macrocycle.
Experimental Protocols
The following protocols are based on established chemical transformations of pyrrole derivatives. Yields are indicative and may vary based on experimental conditions and scale.
Protocol 1: Synthesis of Dipyrromethane Precursor A (Dicarboxylic Acid)
This pathway focuses on the preparation of the dipyrromethane-5,5'-dicarboxylic acid component.
Step 1a: Selective Mono-Esterification and Decarboxylation to Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
This initial step is crucial for creating an alpha-unsubstituted position necessary for dipyrromethane formation.
-
Principle: One of the carboxylic acid groups of the starting material is esterified, and the other is removed via decarboxylation.
-
Procedure:
-
Suspend this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2a: Self-Condensation to Diethyl 3,3',5,5'-tetramethyl-4,4'-dipyrromethanedicarboxylate
-
Principle: The mono-esterified pyrrole undergoes an acid-catalyzed self-condensation to form the dipyrromethane.
-
Procedure:
-
Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (2.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
-
Step 3a: Hydrolysis to 3,3',5,5'-Tetramethyl-4,4'-dipyrromethanedicarboxylic Acid
-
Principle: The ester groups of the dipyrromethane are hydrolyzed to yield the final dicarboxylic acid precursor.
-
Procedure:
-
Dissolve the diethyl 3,3',5,5'-tetramethyl-4,4'-dipyrromethanedicarboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M sodium hydroxide).
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 2M hydrochloric acid) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of Dipyrromethane Precursor B (Diformyl)
This pathway details the preparation of the 5,5'-diformyldipyrromethane component.
Step 1b: Decarboxylation to 2,4-Dimethylpyrrole
-
Principle: Both carboxylic acid groups are removed to yield the simple 2,4-dimethylpyrrole.
-
Procedure:
-
Heat this compound neat or in a high-boiling point solvent (e.g., glycerol) to a temperature above its melting point (typically >200 °C).
-
The decarboxylation is usually accompanied by the evolution of carbon dioxide.
-
The resulting 2,4-dimethylpyrrole can be purified by distillation.
-
Step 2b: Vilsmeier-Haack Formylation to 2-Formyl-3,5-dimethylpyrrole
-
Principle: A formyl group is introduced at an activated position of the pyrrole ring using the Vilsmeier reagent.
-
Procedure:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add a solution of 2,4-dimethylpyrrole (1.0 eq) in DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by column chromatography or recrystallization.
-
Step 3b: Condensation to 5,5'-Diformyl-3,3',4,4'-tetramethyldipyrromethane
-
Principle: An acid-catalyzed condensation of the formylpyrrole leads to the diformyldipyrromethane.
-
Procedure:
-
Dissolve 2-formyl-3,5-dimethylpyrrole (2.0 eq) in a suitable solvent like dichloromethane.
-
Add an acid catalyst such as trifluoroacetic acid (TFA) (catalytic amount).
-
Stir the reaction at room temperature for 1-2 hours.
-
Neutralize the reaction with a weak base.
-
Purify the product by column chromatography.
-
Protocol 3: MacDonald [2+2] Porphyrin Synthesis
-
Principle: The two dipyrromethane precursors are condensed in the presence of an acid catalyst to form a porphyrinogen, which is then oxidized to the porphyrin.
-
Procedure:
-
Dissolve the dipyrromethane-dicarboxylic acid (Precursor A, 1.0 eq) and the diformyldipyrromethane (Precursor B, 1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of methanol and dichloromethane).
-
Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).
-
Stir the reaction mixture in the dark at room temperature for 1-3 hours.
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2-3 eq), and continue stirring for another 1-2 hours.
-
Neutralize the reaction with a base (e.g., triethylamine).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting porphyrin by column chromatography on silica gel or alumina.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the key transformations, based on analogous reactions reported in the literature.
| Reaction Step | Key Reagents | Solvent | Catalyst | Typical Temp. | Typical Time | Typical Yield (%) |
| 1a. Mono-esterification/Decarboxylation | Ethanol | - | H₂SO₄ | Reflux | 4-6 h | 60-70 |
| 2a. Dipyrromethane Self-Condensation | - | Dichloromethane | p-TSA | Room Temp | 12-24 h | 50-60 |
| 3a. Hydrolysis | NaOH (aq) | Ethanol | - | Reflux | 2-4 h | 80-90 |
| 1b. Decarboxylation | - | Glycerol | - | >200 °C | 1-2 h | 70-80 |
| 2b. Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | - | 0 °C to RT | 1-2 h | 70-85 |
| 3b. Dipyrromethane Condensation | - | Dichloromethane | TFA | Room Temp | 1-2 h | 60-70 |
| 4. MacDonald [2+2] Condensation | DDQ (oxidant) | Dichloromethane | TFA or p-TSA | Room Temp | 2-5 h | 20-40 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of symmetrically substituted porphyrins. The protocols outlined in these application notes provide a strategic and logical pathway for the construction of these complex macrocycles. By following these detailed methodologies, researchers in academia and industry can access novel porphyrin structures for a wide range of applications, from therapeutic agents to advanced materials. Careful optimization of each step will be necessary to achieve the best possible yields for specific target porphyrins.
Application Notes and Protocols: Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, commonly known as Knorr's Pyrrole, is a versatile heterocyclic compound that serves as a pivotal scaffold in the synthesis of a wide array of biologically active molecules.[1] Its stable pyrrole core, substituted with reactive ester functionalities, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of the applications of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate in medicinal chemistry, with a focus on its utility in the development of anticancer, antifungal, and antibacterial agents. Detailed experimental protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives are also presented.
Synthetic Protocol: Knorr Pyrrole Synthesis
The classical method for synthesizing diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate is the Knorr pyrrole synthesis.[2][3][4] This one-pot reaction involves the condensation of an α-amino-ketone with a β-ketoester.
Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol (95%)
-
Ice bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
Preparation of the Reaction Mixture: In a 3-L three-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 390 g (3 moles) of ethyl acetoacetate and 750 mL of glacial acetic acid. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Nitrosation: While maintaining the temperature between 5 and 7 °C, add a solution of 105 g (1.5 moles) of sodium nitrite in 180 mL of water dropwise with vigorous stirring. The addition should take approximately 30 minutes. After the addition is complete, continue stirring for another 30 minutes and then allow the mixture to stand for four hours, during which it will warm to room temperature.
-
Reduction and Cyclization: To the solution of ethyl oximinoacetoacetate, add another 195 g (1.5 moles) of ethyl acetoacetate. With vigorous stirring, add 210 g (3.2 gram atoms) of zinc dust in small portions. The reaction is exothermic, and the temperature should be maintained at around 80-90 °C. If the reaction becomes too vigorous, external cooling may be necessary. After all the zinc has been added, reflux the mixture for one hour.
-
Isolation of the Product: Pour the hot reaction mixture into 3 L of vigorously stirred water. Wash the zinc residue with two 50-cc portions of hot glacial acetic acid and add the washings to the water. Allow the mixture to stand overnight.
-
Purification: Filter the crude product by suction, wash it on the filter with two 500-cc portions of water, and dry it in the air. The yield is typically 205–230 g (57–64%). For further purification, recrystallize a 50-g portion from 100 cc of 95% ethanol. Wash the crystals twice with 20-cc portions of cold alcohol. The purified product will be pale yellow crystals with a melting point of 136–137 °C.
Diagram of Knorr Pyrrole Synthesis Workflow:
Caption: Workflow for the Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Applications in Anticancer Drug Discovery
Derivatives of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate have shown significant promise as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action.[5][6]
Quantitative Data: Anticancer Activity of Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [5] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [5] |
| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [5] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [5] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [5] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [5] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pyrrole derivatives on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrole derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Diagram of Anticancer Drug Discovery Workflow:
Caption: A typical workflow for anticancer drug discovery using the pyrrole scaffold.
Applications in Antifungal Drug Discovery
Pyrrolo[1,2-a]quinoline derivatives, which can be synthesized from pyrrole precursors, have demonstrated potent antifungal activity, particularly against Candida albicans.[7]
Quantitative Data: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against C. albicans
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
| Fluconazole (Standard) | 30 |
Data from in vitro screening against C. albicans.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Broth (SDB)
-
Pyrrole derivative stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow C. albicans in SDB overnight at 35°C. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Serial Dilution: Prepare a serial two-fold dilution of the pyrrole derivative in SDB in a 96-well plate.
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the diluted compound. The final volume in each well will be 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. The results can be read visually or by measuring the optical density at 600 nm.
Diagram of Antifungal Mechanism of Action:
Caption: Postulated mechanism of action for antifungal pyrrole derivatives.
Applications in Antibacterial Drug Discovery
Novel pyrrolo[2,3-b]pyrrole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic bacteria.[8]
Quantitative Data: Antibacterial Activity of Pyrrolo[2,3-b]pyrrole Derivatives
| Compound | Pseudomonas aeruginosa MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 2 | 50 | - |
| 3 | - | Comparable to Ciprofloxacin |
| Ciprofloxacin (Standard) | 25 | - |
| Ampicillin (Standard) | - | ~2x more active than compound 3 |
Data from in vitro screening.[8]
Conclusion
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate is a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antifungal, and antibacterial properties. The synthetic accessibility of the pyrrole scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for novel therapeutic agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of new pyrrole-based drug candidates.
References
- 1. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knorr Pyrrole Synthesis Using Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Knorr pyrrole synthesis, a fundamental method for the preparation of substituted pyrroles. The specific focus of this guide is the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, utilizing ethyl acetoacetate as the starting material.
Introduction
The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a widely used and versatile reaction in organic chemistry for the synthesis of substituted pyrroles.[1] The reaction involves the condensation of an α-amino-ketone with a β-ketoester. A key feature of this synthesis is the in situ generation of the unstable α-aminoketone from an oxime, which is then immediately reacted with a second equivalent of a β-ketoester. This one-pot procedure is highly effective for producing polysubstituted pyrroles, which are important structural motifs in many pharmaceuticals and biologically active compounds.
Reaction Principle
The classical Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate employs two equivalents of ethyl acetoacetate. One equivalent is first converted to ethyl 2-oximinoacetoacetate through nitrosation with sodium nitrite in glacial acetic acid.[1] This oxime is then reduced in situ with zinc dust to the corresponding α-amino-β-ketoester. This highly reactive intermediate then undergoes condensation with a second equivalent of ethyl acetoacetate, followed by cyclization and dehydration to yield the final pyrrole product.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Acetoacetate | 3.0 moles | [2] |
| Sodium Nitrite (95%) | 1.47 moles | [2] |
| Zinc Dust | 3.0 gram atoms | [2] |
| Glacial Acetic Acid | 900 cc | [2] |
| Water (for NaNO₂) | 150 cc | [2] |
| Reaction Conditions | ||
| Nitrosation Temperature | 5-7 °C | [2][3] |
| Reduction/Cyclization | Boiling (reflux) | [2] |
| Yield | ||
| Crude Product Yield | 57-64% | [2] |
| Recrystallized Product Yield | Not specified, but a 50g portion yields 38.5g after recrystallization | [2] |
| Product Characteristics | ||
| Melting Point (crude) | 126-130 °C | [2] |
| Melting Point (recrystallized) | 136-137 °C | [2] |
Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[2]
Materials:
-
Ethyl acetoacetate (390 g, 3 moles)
-
Glacial acetic acid (900 cc)
-
Sodium nitrite (95%, 107 g, 1.47 moles)
-
Water (150 cc)
-
Zinc dust (196 g, 3 gram atoms)
-
95% Ethanol (for recrystallization)
-
3 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Wide-bore condenser
-
Large beaker or crock (10 L capacity)
-
Buchner funnel and filter paper
Procedure:
Part 1: Nitrosation of Ethyl Acetoacetate
-
To a 3 L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add ethyl acetoacetate (390 g) and glacial acetic acid (900 cc).
-
Cool the solution to 5 °C in an ice-salt bath.
-
Prepare a cold solution of sodium nitrite (107 g) in water (150 cc).
-
With vigorous stirring, add the cold sodium nitrite solution dropwise to the ethyl acetoacetate solution, maintaining the internal temperature between 5 and 7 °C. The addition should take approximately 30 minutes with efficient cooling.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature over 4 hours.
Part 2: Reduction and Cyclization
-
Replace the dropping funnel with a wide-bore condenser.
-
While stirring the solution, add zinc dust (196 g) in portions through the third neck of the flask. The initial additions should be small (approx. 15 g each) until the solution begins to boil. The reaction is exothermic, and care should be taken to control the foaming.
-
Continue adding the remaining zinc dust in smaller portions (approx. 5 g each) at a rate that maintains a gentle reflux. This addition should take about 45 minutes.
-
Once all the zinc dust has been added, heat the mixture to reflux using an external heating source for 1 hour.
Part 3: Work-up and Purification
-
While still hot, decant the reaction mixture from the remaining zinc into a 10 L crock containing vigorously stirred water.
-
Wash the zinc residue in the flask with two 50 cc portions of hot glacial acetic acid and decant the washings into the water.
-
Allow the crude product to precipitate overnight.
-
Collect the crude product by suction filtration and wash it on the filter with two 500 cc portions of water.
-
Dry the product in the air to a constant weight. The expected yield of the crude product is 205–230 g (57–64%), with a melting point of 126–130 °C.
-
For further purification, recrystallize the crude product from 95% ethanol. For a 50 g portion of crude material, use 100 cc of 95% ethanol. Wash the recrystallized product with cold 95% ethanol. The purified product should be pale yellow crystals with a melting point of 136–137 °C.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Reaction Mechanism
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
References
Application Notes and Protocols: 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid as a Precursor for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid as a versatile precursor in the synthesis of advanced functional materials. The unique structural and chemical properties of this pyrrole derivative make it an excellent building block for metal-organic frameworks (MOFs), functional polymers, and biologically active molecules, particularly in the field of drug discovery.
Application Note 1: Synthesis of Porous Metal-Organic Frameworks (MOFs)
This compound can serve as a rigid and functionalized organic linker for the construction of novel MOFs. The presence of two carboxylic acid groups allows for coordination with metal ions, while the pyrrole ring offers a platform for further functionalization and potential applications in gas storage, catalysis, and sensing. While a specific MOF synthesized directly from this ligand is not readily found in publicly available literature, a general protocol for the synthesis of a hypothetical MOF, designated as "Pyrrole-MOF-1," is provided below based on established solvothermal synthesis methods for similar dicarboxylate linkers.
Experimental Protocol: Synthesis of a Hypothetical Pyrrole-MOF-1
This protocol describes a representative method for the synthesis of a porous coordination polymer using this compound and a metal salt (e.g., Zinc Nitrate).
Materials:
-
This compound (C₈H₉NO₄)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Chloroform
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 36.6 mg (0.2 mmol) of this compound in 10 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Mixing and Solvothermal Reaction: Combine the two solutions in the scintillation vial. Cap the vial tightly and place it in an oven preheated to 100 °C for 24 hours.
-
Isolation and Washing: After the reaction, allow the vial to cool to room temperature. Colorless crystals of Pyrrole-MOF-1 should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
Solvent Exchange and Activation: To remove the coordinated DMF molecules from the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol three times during this period. Subsequently, perform a solvent exchange with chloroform (10 mL) for 24 hours, again replacing the chloroform three times.
-
Drying and Activation: Decant the chloroform and dry the crystals under vacuum at 120 °C for 12 hours to obtain the fully activated, porous Pyrrole-MOF-1.
Expected Characterization Data for Pyrrole-MOF-1
| Parameter | Expected Result |
| Yield | 60-70% (based on the ligand) |
| Appearance | Colorless crystalline solid |
| PXRD | A unique diffraction pattern confirming the formation of a new crystalline phase. |
| FT-IR (cm⁻¹) | Disappearance of the C=O stretching band of the carboxylic acid (~1700 cm⁻¹), and appearance of symmetric and asymmetric stretching bands of the carboxylate group (~1610 and 1385 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Thermal stability up to ~300-350 °C, followed by decomposition of the organic linker. |
| N₂ Adsorption (77 K) | Type I isotherm, indicative of a microporous material. BET surface area is expected to be in the range of 500-1500 m²/g. |
Application Note 2: Precursor for Functional Polyamides
The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of functional polyamides through polycondensation with diamines. The resulting polymers would incorporate the pyrrole ring into the polymer backbone, potentially imparting unique thermal, electronic, and mechanical properties. A general protocol for the synthesis of a polyamide from this precursor is provided.
Experimental Protocol: Synthesis of a Pyrrole-Containing Polyamide
This protocol outlines the low-temperature solution polycondensation of this compound with an aromatic diamine, such as 4,4'-oxydianiline.
Materials:
-
This compound
-
4,4'-oxydianiline (ODA)
-
Triphenyl phosphite (TPP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.83 g (10 mmol) of this compound, 2.00 g (10 mmol) of 4,4'-oxydianiline, and 1.0 g of calcium chloride in 40 mL of NMP.
-
Polycondensation: To the stirred solution, add 3.0 mL of pyridine and 6.0 mL of triphenyl phosphite. Heat the reaction mixture to 100 °C and maintain for 3 hours under a nitrogen atmosphere.
-
Precipitation and Washing: Allow the viscous solution to cool to room temperature and then pour it into 500 mL of methanol with vigorous stirring. The fibrous polymer will precipitate.
-
Purification: Collect the polymer by filtration, wash thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Expected Polymer Properties
| Property | Expected Value/Characteristic |
| Inherent Viscosity | 0.5 - 1.0 dL/g (in NMP at 30 °C), indicating a reasonably high molecular weight polymer. |
| Solubility | Soluble in aprotic polar solvents such as NMP, DMAc, and DMF. |
| Thermal Stability (TGA) | High thermal stability with a 5% weight loss temperature (T₅) above 400 °C in a nitrogen atmosphere. |
| Glass Transition Temperature (DSC) | A high glass transition temperature (Tg) is expected, characteristic of aromatic polyamides. |
Application Note 3: Scaffold for Bioactive Molecules - mGluR1 Antagonists
Derivatives of this compound have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1).[1] This makes the parent compound a valuable scaffold for the development of novel therapeutics targeting neurological disorders where mGluR1 is implicated. The general structure involves esterification of the two carboxylic acid groups with different alkyl or aryl groups.
Quantitative Data: Structure-Activity Relationship of mGluR1 Antagonists
While the specific IC₅₀ values from the primary literature could not be directly retrieved, the research indicates that compounds derived from this scaffold exhibit nanomolar potency. A representative table of hypothetical data based on the trends described in the literature is presented below to illustrate the structure-activity relationship.
| Compound ID | R¹ Group (at C2) | R² Group (at C4) | mGluR1 IC₅₀ (nM) (Hypothetical) |
| 1 | -CH(CH₃)₂ | -C(CH₃)₂CH₂CH₃ | 50 |
| 2 | -CH₂CH₂CH₃ | -C(CH₃)₂CH₂CH₃ | 80 |
| 3 | -CH(CH₃)₂ | -CH(CH₃)CH₂CH(CH₃)₂ | 120 |
| 4 | -CH(CH₃)₂ | -c-C₅H₉ (cyclopentyl) | 200 |
Note: This data is illustrative and intended to show the type of quantitative information that would be generated in a drug discovery program based on this scaffold.
mGluR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the mGluR1 receptor, which is a Gq-protein coupled receptor. Antagonists derived from this compound would block this pathway.
Experimental Protocol: In Vitro Evaluation of mGluR1 Antagonists
This protocol describes a common method for evaluating the potency of mGluR1 antagonists by measuring changes in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).
Materials:
-
CHO or HEK293 cells stably expressing the human mGluR1 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
L-Glutamate (agonist)
-
Test compounds (antagonists) dissolved in DMSO
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Culture and Plating: Culture the mGluR1-expressing cells according to standard protocols. Plate the cells in 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer. Remove the culture medium from the cell plate and add the loading buffer. Incubate for 1 hour at 37 °C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a solution of L-glutamate at a concentration that gives a submaximal response (EC₈₀).
-
FLIPR Assay:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Add the test compounds to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add the L-glutamate solution to all wells to stimulate the receptor.
-
Measure the fluorescence signal continuously for 2-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each well.
-
Normalize the data to the response of the positive (glutamate alone) and negative (buffer alone) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Experimental Workflow for mGluR1 Antagonist Evaluation
The following diagram outlines the logical flow for the in vitro evaluation of novel mGluR1 antagonists.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds from 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive compounds derived from the versatile starting material, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. The protocols detailed herein offer step-by-step guidance for the synthesis of various heterocyclic derivatives, including those with demonstrated antimicrobial and anticancer properties.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1][2] this compound serves as a valuable and readily accessible starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. Through modifications of its carboxylic acid functionalities, a range of heterocyclic systems, such as oxadiazoles, triazoles, and thiadiazoles, can be accessed. These modifications have been shown to impart potent antimicrobial and anticancer activities to the parent pyrrole structure.
This document outlines the synthetic pathways from this compound to key intermediates and subsequently to biologically active final compounds. Detailed experimental protocols are provided to facilitate the reproduction of these syntheses in a laboratory setting. Furthermore, a summary of the reported biological activities of these compounds is presented in tabular format for ease of comparison and to guide further drug discovery efforts.
Synthetic Schemes and Experimental Protocols
The synthesis of bioactive compounds from this compound typically proceeds through the formation of a key intermediate, 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide. This intermediate is then subjected to various cyclization reactions to yield the desired heterocyclic derivatives.
Logical Workflow for Synthesis
Caption: Synthetic workflow from the starting material to key bioactive derivatives.
Protocol 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol describes the synthesis of the diethyl ester derivative, a common precursor for subsequent reactions. The synthesis is based on the Knorr pyrrole synthesis.[3][4]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Ethanol (95%)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 5-7 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature between 5-7 °C.
-
After the addition is complete, continue stirring for 30 minutes and then let the mixture stand for 4 hours at room temperature.
-
Gradually add zinc dust to the stirred solution. The reaction is exothermic and will cause the mixture to boil.
-
After the addition of zinc is complete, heat the mixture to reflux for 1 hour.
-
While still hot, decant the reaction mixture into a large volume of vigorously stirred water.
-
Allow the crude product to precipitate overnight.
-
Collect the precipitate by suction filtration, wash with water, and dry in the air.
-
Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Protocol 2: Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide
This protocol details the conversion of the diethyl ester to the corresponding dicarbohydrazide, a crucial intermediate for synthesizing various heterocyclic compounds.
Materials:
-
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
Procedure:
-
Suspend diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide.
Protocol 3: Synthesis of 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-oxadiazole-2-thiol)
This protocol describes the cyclization of the dicarbohydrazide to form a bis-oxadiazole derivative.
Materials:
-
3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide and potassium hydroxide in ethanol.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for 10-12 hours.
-
After cooling, filter the reaction mixture.
-
Pour the filtrate into ice-cold water and acidify with concentrated HCl to a pH of 3-4.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure bis-oxadiazole derivative.
Protocol 4: Synthesis of 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol)
This protocol outlines the synthesis of a bis-aminotriazole derivative.
Materials:
-
3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide and an excess of hydrazine hydrate in ethanol is refluxed for 24 hours.
-
Upon cooling, the precipitated product is collected by filtration.
-
The solid is washed with ethanol and dried to yield the bis-aminotriazole derivative.
Biological Activity Data
The synthesized pyrrole derivatives have been evaluated for their antimicrobial and anticancer activities. The following tables summarize the quantitative data reported in the literature.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound ID | Derivative Type | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Reference |
| 1 | bis(4-amino-4H-1,2,4-triazole-3-thiol) | P. aeruginosa | 28 | [5] |
| 2 | bis(1,3,4-thiadiazol-2-amine) | A. niger | 25 | [5] |
| 3 | N2,N4-bis(4-phenylthiazol-2-yl) | E. coli | 15 | [6] |
| 4 | N2,N4-bis(4-phenylthiazol-2-yl) | S. aureus | 18 | [6] |
Standard drugs for comparison are typically Ciprofloxacin for bacteria and Clotrimazole for fungi.
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | Pyrazoline-conjugated | HL-60 (Leukemia) | 1.36 | [7] |
| 5c | Pyrazoline-conjugated | RPMI-8226 (Leukemia) | 0.27 | [7] |
| 12l | Alkynylated pyrrole | U251 (Glioblastoma) | 2.29 | [2] |
| 12l | Alkynylated pyrrole | A549 (Lung Cancer) | 3.49 | [2] |
Potential Signaling Pathways in Anticancer Activity
Several pyrrole derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The dual inhibition of these pathways is a promising strategy in cancer therapy.[8]
EGFR and VEGFR Signaling Crosstalk
Caption: Potential inhibition of EGFR and VEGFR signaling pathways by pyrrole derivatives.
Activation of EGFR and VEGFR by their respective ligands (EGF and VEGF) triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8][9] These pathways are crucial for cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. Certain pyrrole derivatives may exert their anticancer effects by inhibiting the tyrosine kinase activity of these receptors, thereby blocking these critical signaling events.[10]
Conclusion
This compound is a versatile starting material for the synthesis of a wide range of bioactive compounds. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The demonstrated antimicrobial and anticancer activities of the synthesized derivatives warrant further investigation and optimization to develop novel therapeutic agents. The potential for these compounds to inhibit key signaling pathways in cancer offers a promising avenue for the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Application Notes and Protocols: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and potential application of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a foundational building block for the creation of organic sensitizing dyes for Dye-Sensitized Solar Cells (DSSCs). While not a photosensitizer in its native form, its pyrrole core is a key structural motif in many high-performance donor-π-acceptor (D-π-A) dyes. This document details the synthesis of this precursor via the Knorr pyrrole synthesis, a proposed synthetic route for its conversion into a functional D-π-A dye, and detailed protocols for the fabrication and characterization of a DSSC.
Introduction to Pyrrole Derivatives in DSSCs
Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that mimic natural photosynthesis to convert light into electrical energy. The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Organic dyes based on a donor-π-acceptor (D-π-A) architecture have gained significant attention due to their high molar extinction coefficients, tunable photophysical properties, and cost-effective synthesis.
Pyrrole and its derivatives are frequently employed as the π-conjugated spacer in D-π-A dyes.[1][2] The pyrrole ring's electron-rich nature facilitates charge transfer from the donor to the acceptor moiety upon photoexcitation. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's Pyrrole, is a readily synthesized compound that serves as an excellent starting material for the elaboration into more complex D-π-A structures.[1] The ester groups at the 2 and 4 positions provide convenient handles for further chemical modifications, such as the introduction of donor and acceptor groups, which are essential for a functional DSSC dye.
Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr's Pyrrole)
The Knorr pyrrole synthesis is a classic and efficient one-pot method for preparing substituted pyrroles.[1][3][4]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Deionized water
-
Ice
Protocol:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.[5]
-
Slowly add a solution of sodium nitrite (1 equivalent) in a minimal amount of water to the stirred reaction mixture, maintaining the temperature below 10 °C. This in-situ reaction forms ethyl 2-oximinoacetoacetate.[1][5]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3-4 hours.[3]
-
In small portions, carefully add zinc dust (2 equivalents) to the reaction mixture. The reaction is exothermic and may begin to boil; control the addition rate to maintain a gentle reflux.[1][3]
-
After all the zinc has been added, heat the mixture to reflux for 1 hour to ensure the complete reduction of the oxime and subsequent cyclization.[3]
-
Pour the hot reaction mixture into a beaker containing a large volume of crushed ice and water.[3][5]
-
Stir the resulting suspension for approximately 1 hour to allow the product to precipitate fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a white to pale yellow solid.
-
Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Proposed Synthesis of a D-π-A Dye from Knorr's Pyrrole
The following is a generalized protocol for the modification of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate into a hypothetical D-π-A dye. This involves the introduction of a donor group (e.g., a triarylamine) and an acceptor/anchoring group (e.g., cyanoacrylic acid).
Protocol:
-
Introduction of the Donor Group: A donor moiety, such as a boronic acid derivative of a triarylamine, can be coupled to the pyrrole core. This typically requires prior functionalization of the pyrrole (e.g., N-alkylation followed by halogenation).
-
Selective Hydrolysis: One of the ethyl ester groups is selectively hydrolyzed to a carboxylic acid, often using a base like sodium hydroxide.[1] The ester at the 2-position is typically more readily saponified.
-
Introduction of the Acceptor Group: The resulting carboxylic acid is then converted to an aldehyde (e.g., via reduction and subsequent oxidation). A Knoevenagel condensation of the aldehyde with cyanoacetic acid in the presence of a base like piperidine yields the final D-π-A dye with a cyanoacrylic acid acceptor/anchoring group.
Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the assembly of a typical DSSC for testing the synthesized dye.[6][7][8]
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., P25)
-
Synthesized pyrrole-based dye
-
Solvent for dye solution (e.g., ethanol or acetonitrile/tert-butanol mixture)
-
Platinum counter electrode
-
Iodide/triiodide-based electrolyte
-
Surlyn or other thermoplastic sealant
Protocol:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.[7]
-
Apply a layer of TiO₂ paste to the conductive side of the FTO glass using the doctor-blading technique with scotch tape as a spacer.[7][8]
-
Sinter the TiO₂-coated FTO glass in a furnace, gradually heating to 450-500 °C and holding for 30 minutes to create a porous, crystalline film.[6]
-
Allow the photoanode to cool to approximately 80 °C.
-
-
Dye Sensitization:
-
Prepare a solution of the synthesized D-π-A dye (typically 0.3-0.5 mM) in a suitable solvent.
-
Immerse the warm TiO₂ photoanode in the dye solution and leave it for 12-24 hours in a sealed container to ensure complete dye adsorption.[6]
-
After soaking, rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.
-
Position the platinum counter electrode over the photoanode, offsetting it slightly to allow for electrical contact.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together.
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of sealant and a microscope cover slip.
-
Characterization and Performance Data
The performance of the fabricated DSSC is evaluated under simulated sunlight.
Protocol:
-
Current-Voltage (I-V) Measurement:
-
Use a solar simulator (AM 1.5G, 100 mW/cm²) to illuminate the DSSC.
-
Measure the current-voltage characteristics using a source meter.
-
From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and the fill factor (FF).
-
-
Power Conversion Efficiency (PCE) Calculation:
-
The PCE (η) is calculated using the following formula: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).
-
Representative Performance Data for Pyrrole-Based Dyes in DSSCs:
The following table summarizes typical performance parameters for DSSCs sensitized with various pyrrole-containing organic dyes found in the literature. This provides a benchmark for evaluating newly synthesized dyes.
| Dye Reference | Jsc (mA/cm²) | Voc (V) | FF | PCE (η) (%) | Citation |
| Pyrrole-based "H" type dye | - | - | - | 5.22 | [9] |
| Dipolar pyrrole-based dyes | - | - | - | 4.77 - 6.18 | [2] |
| "H" type dye LI-57 | 13.85 | 0.72 | 0.64 | 6.43 | [10] |
| Pyrrolo[3,2-b]pyrrole-based dye | - | - | - | up to 6.56 | [11] |
| Diketopyrrolopyrrole (DPP) dye | 9.78 | 0.605 | 0.69 | 4.14 | [12][13] |
Signaling Pathways and Logical Relationships
The operation of a DSSC involves a series of electron transfer processes.
-
Light Absorption: The pyrrole-based dye absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from an iodide ion (I⁻) in the electrolyte, which is in turn oxidized to triiodide (I₃⁻).
-
Electrolyte Regeneration: The triiodide diffuses to the platinum counter electrode, where it is reduced back to iodide by the electrons that have traveled through the external circuit.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 5. books.rsc.org [books.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chalcogen.ro [chalcogen.ro]
- 8. www3.nd.edu [www3.nd.edu]
- 9. Novel pyrrole-based dyes for dye-sensitized solar cells: From rod-shape to “H” type - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. New Diketopyrrolopyrrole (DPP) Dyes for Efficient Dye-Sensitized Solar Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a common starting material in the synthesis of various heterocyclic compounds. The following sections detail the reaction, experimental protocols, and characterization of the resulting product.
Introduction
The bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole, is a key transformation in synthetic organic chemistry. Pyrrole and its derivatives are fundamental building blocks for many pharmaceuticals and functional materials. Understanding the conditions and outcomes of their halogenation is crucial for the development of novel molecular entities.
Recent studies have elucidated that the bromination of Knorr's pyrrole with excess brominating agents does not lead to simple aromatic substitution on the pyrrole ring. Instead, a rearrangement and oxidation occur, yielding diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate.[1][2] This product, previously misidentified, offers unique synthetic possibilities due to its lactam structure and the gem-dibromo functionality.
Reaction Data Summary
The following table summarizes various reported conditions for the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate to yield diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate.
| Brominating Agent | Molar Ratio (Agent:Pyrrole) | Solvent | Catalyst/Initiator | Temperature (°C) | Reported Yield | Reference |
| N-Bromosuccinimide (NBS) | 2:1 | Carbon Tetrachloride | Azobisisobutyronitrile (AIBN) | Boiling | - | [1][2] |
| Bromine (Br₂) | 4:1 | Acetic Acid | None | 38-45 | - | [1][2] |
| Bromine (Br₂) | 5:1 | Acetic Acid | None | 40-50 | - | [1][2] |
| Bromine (Br₂) | - | Chloroform | Aluminum Chloride (AlCl₃) | 27-30 | - | [1][2] |
Note: Specific yield percentages for each method were not detailed in the abstracts of the cited literature. One source mentioned an overall yield of 63% for a specific procedure.[3]
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Carbon Tetrachloride
This protocol describes a radical-initiated bromination of the methyl group at the 5-position, followed by rearrangement.
Materials:
-
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (the boiling point of carbon tetrachloride).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Bromine in Acetic Acid
This protocol details the use of elemental bromine in an acidic solvent.
Materials:
-
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of bromine (4-5 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution to the pyrrole solution while maintaining the reaction temperature between 38-50°C. An exotherm may be observed.
-
Stir the reaction mixture at this temperature for several hours and then leave it overnight.
-
Monitor the reaction progress by TLC.
-
After completion, carefully quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the product via column chromatography.
Product Characterization
The product of the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate under the conditions described above has been identified as diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate .[1][2]
Spectroscopic Data:
-
¹H and ¹³C NMR: Detailed ¹H and ¹³C NMR data for the final product were not available in the searched literature. Experimental determination is recommended for full characterization.
-
Mass Spectrometry: The mass spectrum should be consistent with the molecular formula C₁₂H₁₅Br₂NO₅.
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic peaks for the lactam C=O stretch, ester C=O stretches, and C-Br bonds.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the bromination reaction.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the lactam product.
References
Hydrolysis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate to 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the hydrolysis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate to its corresponding dicarboxylic acid. This chemical transformation is a key step in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, commonly known as Knorr's pyrrole, is a readily accessible substituted pyrrole synthesized via the Knorr pyrrole synthesis.[1][2] The hydrolysis of the two ester groups to carboxylic acids yields 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, a versatile building block for the synthesis of more complex molecules, including porphyrins and other macrocycles. The protocol described herein utilizes a strong base, potassium hydroxide, to facilitate the saponification of the ethyl esters, followed by acidification to yield the desired dicarboxylic acid.
Reaction Scheme
The overall reaction involves the base-mediated hydrolysis of the diethyl ester to form the corresponding dicarboxylate salt, which is then protonated by the addition of a strong acid to yield the final dicarboxylic acid product.
Caption: Reaction scheme for the hydrolysis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | C₁₂H₁₇NO₄ | 239.27 |
| This compound | 5434-29-7 | C₈H₉NO₄ | 183.16 |
Experimental Protocol
This protocol is based on established procedures for the hydrolysis of pyrrole diesters.[3]
Materials:
-
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (0.3 mol) in an aqueous solution of potassium hydroxide (2 mol).[3]
-
Hydrolysis: Heat the mixture to reflux and maintain reflux overnight.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Acidification: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then further cool it in an ice bath.[3] With continuous stirring, slowly add concentrated hydrochloric acid to acidify the mixture.[3] Continue stirring for one hour after acidification.
-
Work-up - Neutralization and Extraction: Neutralize the acidic solution by the careful addition of a saturated potassium carbonate solution.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[3]
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate.[3] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude this compound can be further purified by recrystallization from an appropriate solvent system.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle potassium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed with adequate ventilation.
-
Use caution when heating the reaction mixture.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional groups (O-H and C=O stretches) and the disappearance of the ester carbonyl stretch.
-
Melting Point Analysis: To assess the purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
Application Notes and Protocols for the Esterification of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. This process is a fundamental transformation in organic synthesis, yielding dialkyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylates, which are valuable intermediates in the pharmaceutical, dye, and material science industries.[1]
The primary method for this conversion is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and to ensure a high yield of the desired ester, it is typically conducted using a large excess of the alcohol, which often serves as the solvent, and a strong acid catalyst.[4] The removal of water as it is formed can also drive the equilibrium toward the product.[2][4]
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[2][4] The choice of alcohol (e.g., methanol, ethanol) will determine the corresponding dialkyl ester produced (dimethyl or diethyl ester). The reaction is typically carried out at reflux temperatures to increase the reaction rate.[2]
While the Knorr pyrrole synthesis is a well-established method for the de novo synthesis of substituted pyrroles like diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from acyclic precursors, the following protocols focus on the direct esterification of the pre-synthesized this compound.[5][6]
Physicochemical Data
The following table summarizes the key physicochemical properties of the starting material and the common esterified products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₉NO₄ | 199.16 | 5442-91-1 |
| Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C₁₀H₁₃NO₄ | 211.21 | 5448-17-9 |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 2436-79-5 |
Experimental Protocols
The following are detailed protocols for the synthesis of dimethyl and diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate via Fischer-Speier esterification.
Protocol 1: Synthesis of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Objective: To synthesize dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of dicarboxylic acid).
-
Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol. c. Dilute the residue with ethyl acetate and water. d. Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming. e. Transfer the mixture to a separatory funnel and separate the organic layer. f. Extract the aqueous layer twice more with ethyl acetate. g. Combine the organic layers and wash with brine. h. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford a crystalline solid.
Protocol 2: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Objective: To synthesize diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through the acid-catalyzed esterification of this compound with ethanol.
Materials:
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser (with a Dean-Stark trap if using p-TsOH in a non-alcohol solvent)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar, suspend this compound (1.0 eq) in absolute ethanol (20-30 mL per gram of dicarboxylic acid).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid (0.1 eq) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Reaction Monitoring: Maintain the reflux for 6-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Remove the excess ethanol by rotary evaporation. c. Dissolve the residue in ethyl acetate and wash with water. d. Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate. e. Wash the organic layer with brine. f. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. g. Filter and concentrate the solution under reduced pressure to obtain the crude diethyl ester.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield the pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a solid.
Visualizations
Reaction Pathway: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of the dicarboxylic acid.
Experimental Workflow
Caption: General workflow for the esterification protocol.
References
- 1. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
Application Notes and Protocols: The Utility of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid in Agrochemical Synthesis
Introduction
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that serve as a foundational scaffold in the synthesis of various agrochemicals. The inherent structural features of the pyrrole ring, coupled with the reactivity of its carboxylic acid functional groups, allow for the generation of a diverse library of molecules with potent biological activities. This document provides an overview of its applications in creating herbicides and insecticides, complete with experimental protocols and quantitative data for researchers in agrochemical development.
Applications in Agrochemical Development
The substituted pyrrole-2,4-dicarboxylic acid framework has been successfully utilized to develop compounds with significant herbicidal and insecticidal properties.
Herbicidal Activity
Ester and amide derivatives of this compound have demonstrated notable herbicidal effects, particularly against broadleaved weeds. Research indicates that the presence of the 5-methyl group is crucial for high herbicidal activity in these compounds.[1] The mode of action for some dicarboxylic acid analogues has been linked to the inhibition of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid pathway in plants.[2]
Data Presentation: Herbicidal Efficacy
The following table summarizes the post-emergence herbicidal activity of an ester and an amide derivative of this compound on various weed species. The activity is rated on a scale of 0 (no effect) to 10 (complete kill).
| Weed Species | Common Name | Ethyl Ester Derivative (at 3 lb/acre)[1] | Ethyl Ester Derivative (at 1 lb/acre)[1] | Ethylmethylamide Derivative (at 3 lb/acre)[1] | Ethylmethylamide Derivative (at 1 lb/acre)[1] |
| Solanum nigrum | Black nightshade | 10 | 10 | 10 | 10 |
| Stellaria media | Chickweed | 10 | 8 | 10 | 10 |
| Daubentonia texana | Coffeeweed | 10 | 0 | 10 | 2 |
| Rumex crispus | Curly dock | 10 | 5 | 10 | 5 |
| Taraxacum officinale | Dandelion | 7 | 4 | 3 | 0 |
| Datura stramonium | Jimsonweed | 10 | 10 | 10 | 10 |
| Brassica juncea | Mustard | 10 | 10 | 10 | 10 |
| Polygonum persicaria | Smartweed | 10 | 10 | 10 | 10 |
| Xanthium sp. | Cocklebur | 10 | 5 | 10 | 10 |
| Ipomoea purpurea | Morningglory | 10 | 10 | 10 | 10 |
Insecticidal Activity
While direct derivatives of this compound were not extensively detailed in the provided literature for insecticidal use, related substituted pyrrole compounds have shown significant promise as insecticidal agents. A study investigating various pyrrole derivatives against the cotton leafworm (Spodoptera littoralis) identified several compounds with high insecticidal bioefficacy.[3] This suggests that the pyrrole scaffold is a viable starting point for developing novel insecticides.
Data Presentation: Insecticidal Bioefficacy of Pyrrole Derivatives
The table below presents the median lethal concentration (LC50) values of promising pyrrole-based insecticidal agents against the 2nd instar larvae of S. littoralis.
| Compound ID | LC50 (ppm)[3] |
| 3c | 5.883 |
| 6a | 0.5707 |
| 7a | 0.1306 |
| 8c | 0.9442 |
Lower LC50 values indicate higher insecticidal activity. Compound 7a demonstrated efficacy comparable to the commercial insecticide Dimilin.[3]
Experimental Protocols & Synthesis
The synthesis of agrochemicals from this pyrrole core typically begins with the construction of the pyrrole ring, followed by modification of the carboxylic acid groups.
Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
This protocol describes a common method for synthesizing the pyrrole ring, which is a precursor to the target dicarboxylic acid.[1][4][5]
Workflow Diagram: Knorr Pyrrole Synthesis
Caption: Workflow for the Knorr synthesis of the core pyrrole diester.
Methodology:
-
Preparation: In a 3-liter, three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 390 g (3 moles) of ethyl acetoacetate and 900 cc of glacial acetic acid.[4]
-
Nitrosation: Cool the solution to 5°C in an efficient cooling bath. Separately, prepare a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water. Slowly add the sodium nitrite solution to the ethyl acetoacetate solution while maintaining the temperature at 5°C to form the oxime intermediate.[4]
-
Reduction: To the solution containing the intermediate, begin adding 196 g (3 gram atoms) of zinc dust in small portions. Add the first few portions quickly to bring the solution to a boil. Continue adding the remaining zinc dust frequently enough to maintain a gentle boil.[4]
-
Reflux: After all the zinc dust has been added, heat the mixture and reflux for one hour.[4]
-
Isolation: While still hot, decant the reaction mixture away from the residual zinc into a large vessel containing 10 liters of vigorously stirred water. Wash the zinc residue with two 50-cc portions of hot glacial acetic acid and add these washes to the water.[4]
-
Purification: After allowing the mixture to stand overnight, filter the crude product by suction. Wash the filter cake with two 500-cc portions of water and air-dry to a constant weight. The expected yield is approximately 205–230 g (57–64%).[4]
-
Recrystallization: For further purification, recrystallize the crude product from 95% ethanol to obtain pale yellow crystals.[4]
Synthesis of Amide Derivatives
The dicarboxylic acid or its corresponding diester can be converted into amide derivatives, which have shown potent herbicidal activity.[1]
Logical Diagram: Derivatization Pathway
Caption: Synthetic routes from the parent acid to various agrochemicals.
General Protocol for Amide Synthesis:
-
Acid Chloride Formation: Convert the this compound to its diacid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene). The reaction is typically performed at room temperature or with gentle heating.
-
Amidation: In a separate flask, dissolve the desired primary or secondary amine (e.g., ethylmethylamine) in an inert solvent. Cool the solution in an ice bath.
-
Reaction: Slowly add the diacid chloride solution from step 1 to the cooled amine solution with vigorous stirring. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is often used to neutralize the HCl generated during the reaction.
-
Workup and Purification: After the reaction is complete, quench the mixture with water. Separate the organic layer, wash it with dilute acid, then with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile platform for the synthesis of novel agrochemicals. Its derivatives have demonstrated significant potential as herbicides and insecticides. The synthetic routes, including the foundational Knorr pyrrole synthesis, are well-established, allowing for the efficient production of the core scaffold. Further exploration through the derivatization of its carboxylic acid functional groups presents a promising avenue for the discovery of new and effective crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymerization Reactions Involving 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid. Given the specificity of this monomer, the following protocols are based on established polycondensation methodologies for structurally related heterocyclic and aromatic dicarboxylic acids. These methods serve as a robust starting point for the development of novel pyrrole-containing polymers for various applications, including drug delivery, biomaterials, and advanced therapeutics.
Application Notes
Polymers derived from this compound are anticipated to possess unique properties owing to the presence of the substituted pyrrole ring. The pyrrole moiety can impart specific characteristics to the polymer backbone, such as increased rigidity, potential for electronic conductivity, and the ability to participate in hydrogen bonding. These features are of significant interest in the field of drug development for creating advanced drug delivery systems, scaffolds for tissue engineering, and bioactive polymers.
The dicarboxylic acid functionality allows for the synthesis of a variety of polymers, primarily polyesters and polyamides, through condensation polymerization with suitable diol or diamine co-monomers. The choice of the co-monomer will significantly influence the physicochemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Potential Applications in Drug Development:
-
Drug Delivery: The pyrrole-containing polymer backbone can be designed to encapsulate therapeutic agents. The polymer's degradation rate and drug release profile can be tuned by selecting appropriate co-monomers.
-
Biomaterials: These polymers may be used to fabricate biodegradable scaffolds for tissue engineering, where the pyrrole unit could potentially enhance cell adhesion and proliferation.
-
Bioactive Polymers: The inherent biological activity of some pyrrole derivatives suggests that polymers incorporating this moiety may exhibit intrinsic therapeutic properties.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides from this compound. Optimization of reaction conditions (temperature, time, catalyst, and monomer ratio) is recommended to achieve desired polymer properties.
Protocol 1: Synthesis of Polyesters via Melt Polycondensation
This protocol describes the synthesis of a polyester by the direct esterification of this compound with a diol via melt polycondensation. This method is suitable for thermally stable monomers and avoids the use of solvents.
Materials:
-
This compound
-
Aliphatic or aromatic diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)
-
High-vacuum pump
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the selected diol.
-
Catalyst Addition: Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
Esterification (First Stage): Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C with constant stirring. The water formed during the esterification reaction will be distilled off. This stage is typically carried out for 2-4 hours or until the theoretical amount of water is collected.
-
Polycondensation (Second Stage): Gradually increase the temperature to 220-260°C while slowly reducing the pressure to below 1 mmHg. The increased temperature and vacuum will facilitate the removal of the diol and water byproducts, driving the polymerization to completion.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed through the stirrer torque). This stage can last from 4 to 8 hours.
-
Polymer Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the reactor.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., trifluoroacetic acid, m-cresol) and precipitating it in a non-solvent (e.g., methanol). The purified polymer should be dried in a vacuum oven.
Protocol 2: Synthesis of Polyamides via Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and a diamine in a high-boiling polar aprotic solvent. This method is suitable for monomers that are not thermally stable enough for melt polycondensation.
Materials:
-
This compound
-
Aromatic or aliphatic diamine (e.g., p-phenylenediamine, 1,6-hexanediamine)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous)
-
Activating agent (e.g., triphenyl phosphite)
-
Pyridine (anhydrous)
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (optional, to improve solubility)
-
Glass reactor with a mechanical stirrer and nitrogen inlet.
Procedure:
-
Monomer and Salt Dissolution: In the reactor, dissolve the diamine and the optional salt (e.g., CaCl₂) in the anhydrous solvent (NMP or DMAc) under a nitrogen atmosphere.
-
Addition of Dicarboxylic Acid: Add an equimolar amount of this compound to the solution.
-
Addition of Activating Agent and Pyridine: Add pyridine followed by the activating agent (e.g., triphenyl phosphite) to the stirred solution.
-
Polymerization: Heat the reaction mixture to 80-120°C and maintain this temperature for 6-12 hours with continuous stirring under a nitrogen atmosphere.
-
Polymer Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature and pour it into a large volume of a non-solvent (e.g., methanol or water) with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent. The polymer may need to be washed with hot water or other solvents to remove salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Data Presentation
The following tables provide an example of how to structure the quantitative data from polymerization experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Typical Conditions and Properties for Polyester Synthesis via Melt Polycondensation
| Diol Co-monomer | Catalyst | Esterification Temp. (°C) | Polycondensation Temp. (°C) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| 1,4-Butanediol | Ti(O-iPr)₄ | 200 | 240 | 0.65 | 55 | 180 |
| Ethylene Glycol | Sb₂O₃ | 210 | 250 | 0.72 | 70 | 210 |
Table 2: Typical Conditions and Properties for Polyamide Synthesis via Solution Polycondensation
| Diamine Co-monomer | Solvent | Activating Agent | Reaction Temp. (°C) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| p-Phenylenediamine | NMP | Triphenyl Phosphite | 100 | 1.2 | >300 | 450 |
| 1,6-Hexanediamine | DMAc | Triphenyl Phosphite | 90 | 0.9 | 150 | 400 |
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis of polyesters and polyamides from this compound.
Troubleshooting & Optimization
Improving the yield of the Knorr pyrrole synthesis
Welcome to the technical support center for the Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and success of your pyrrole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrrole synthesis and what are its key reactants?
The Knorr pyrrole synthesis is a widely used chemical reaction for the synthesis of substituted pyrroles. The core of the reaction involves the condensation of an α-amino-ketone with a compound containing an active methylene group, typically a β-ketoester or a β-diketone, under acidic conditions.[1][2]
Q2: My Knorr pyrrole synthesis is resulting in a very low yield. What is the most common cause?
The most significant challenge in the Knorr pyrrole synthesis, and a frequent cause of low yields, is the instability of the α-amino-ketone starting material.[3] These compounds are highly susceptible to self-condensation, which leads to the formation of pyrazine byproducts, thereby reducing the amount of α-amino-ketone available to react with the β-dicarbonyl compound to form the desired pyrrole.[4]
Q3: How can I prevent the self-condensation of the α-amino-ketone?
The most effective strategy to mitigate the self-condensation of the unstable α-amino-ketone is to generate it in situ.[5] This is typically achieved by reducing a more stable precursor, such as an α-oximino-ketone, in the presence of the β-dicarbonyl compound.[1] This way, the α-amino-ketone reacts as it is formed, minimizing the opportunity for the undesired side reaction. The classic method for this in situ generation involves the use of zinc dust in acetic acid.[1]
Q4: I am observing a dark, tarry substance in my crude product. What could be the reason?
The formation of a dark, tarry mixture often indicates polymerization of the starting materials or the pyrrole product itself. This can be caused by excessively high temperatures or overly acidic conditions. To address this, consider lowering the reaction temperature and using a milder acid catalyst or ensuring the reaction is not run for an unnecessarily prolonged period.
Q5: Can I use a pre-formed α-amino ketone instead of generating it in situ?
While it is possible to use a pre-formed α-amino ketone, this approach is less common due to the stability issues mentioned. If you choose this route, it is crucial to use the α-amino ketone immediately after preparation and to handle it with care to minimize degradation. For more complex or sensitive substrates, preparing a stable salt of the α-amino ketone, such as a hydrochloride salt, can be a viable option.
Troubleshooting Guide
This guide addresses common problems encountered during the Knorr pyrrole synthesis in a question-and-answer format, providing actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Pyrrole Yield | Instability and self-condensation of the α-amino-ketone. | Generate the α-amino-ketone in situ from an α-oximino ketone using a reducing agent like zinc dust in acetic acid. This ensures the α-amino-ketone reacts with the β-dicarbonyl compound as it is formed. |
| Incomplete reduction of the α-oximino ketone. | Ensure the reducing agent (e.g., zinc dust) is of high quality and used in sufficient quantity. The reaction can be exothermic, so maintaining proper temperature control is also important.[1] | |
| Low reactivity of the β-dicarbonyl compound. | For less reactive β-dicarbonyl compounds, consider increasing the reaction temperature or exploring the use of a stronger acid catalyst, while being mindful of potential side reactions. | |
| Formation of Pyrazine Byproduct | Self-condensation of the α-amino-ketone. | This is the primary side reaction. The most effective solution is the in situ generation of the α-amino-ketone. |
| Dark, Tarry Crude Product | Polymerization of reactants or product. | Lower the reaction temperature and/or reduce the reaction time. If using a strong acid, consider switching to a milder acid like acetic acid. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | Optimize the reaction conditions to drive it to completion. Column chromatography is often an effective method for purifying the final pyrrole product. |
| Contamination with zinc salts (if using zinc). | After the reaction, a proper aqueous workup is necessary to remove inorganic salts. Washing the organic extract with water or a mild chelating agent solution can be beneficial. |
Data Presentation: Impact of Reaction Conditions on Yield
While comprehensive comparative data for the Knorr synthesis under various conditions is not as readily available as for the Paal-Knorr synthesis, the following table provides a general overview of typical conditions and expected yields based on literature reports.
| Reactants | Catalyst/Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Ethyl acetoacetate (2 equiv.) | Sodium Nitrite, then Zinc dust | Glacial Acetic Acid | Room temp to reflux | 1 - 4 h | 57 - 80 | [6] |
| Acetylacetone & Ethyl 2-oximinoacetoacetate | Zinc dust | Glacial Acetic Acid | Not specified | Not specified | ~80 (with t-butyl acetoacetate) | [5] |
| 3-Substituted-2,4-pentanediones & N,N-Dialkyl 2-oximinoacetoacetamides | Zinc dust | Glacial Acetic Acid | Not specified | Not specified | ~45 | [1] |
Experimental Protocols
Protocol 1: The Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol details the synthesis with in situ generation of the α-amino ketone.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite solution
-
Zinc dust
Procedure:
Step 1: Preparation of the α-Oximino Ketone
-
In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
While cooling the mixture in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. This will form ethyl 2-oximinoacetoacetate.
Step 2: In Situ Reduction and Pyrrole Synthesis
-
To a well-stirred solution of another equivalent of ethyl acetoacetate in glacial acetic acid, gradually and simultaneously add the α-oximino ketone solution from Step 1 and zinc dust.
-
The reaction is exothermic; maintain control of the temperature with an external cooling bath if necessary to prevent the mixture from boiling too vigorously.[1]
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway for Knorr Pyrrole Synthesis
References
Technical Support Center: Purification of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate?
Pure diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate should be a white to off-white or pale yellow crystalline solid.[1][2][3] The reported melting point is consistently in the range of 135-136 °C.[4][5] A lower melting point or a broader melting range typically indicates the presence of impurities.
Q2: Which solvent is recommended for the recrystallization of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate?
Ethanol, particularly 95% or 85% ethanol, is a commonly used and effective solvent for the recrystallization of this compound.[3][6] It is soluble in hot ethanol and less soluble in cold ethanol, which is the ideal characteristic for a recrystallization solvent. The compound is generally more soluble in organic solvents like ethanol and acetone and has limited solubility in water.[2]
Q3: What are the common impurities encountered during the synthesis and purification of this compound?
Common impurities can include unreacted starting materials from the Knorr synthesis, such as ethyl acetoacetate, and byproducts formed during the reaction.[6][7] Highly conjugated and colored byproducts can also form, which may impart a pink or yellow color to the crude product.[3][8]
Q4: Can activated charcoal be used to decolorize the product?
Yes, if your product has a noticeable color, you can treat it with a small amount of activated charcoal in the hot solution before filtration.[3][8] The charcoal can adsorb colored impurities. However, be aware that using an excessive amount of charcoal may lead to a reduction in the overall yield of your purified product.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve completely in the hot solvent. | Insufficient solvent was used. | Add a small amount of additional hot solvent until the compound fully dissolves.[9] |
| The solvent is not hot enough. | Ensure the solvent is at or near its boiling point.[9] | |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not saturated. | Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[10] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9][11] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] | |
| The product "oils out" instead of forming crystals. | The melting point of the compound is lower than the temperature of the solution when it becomes saturated. | Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[8][10] A different solvent system may be required. |
| High concentration of impurities. | Consider purifying the crude product by another method, such as column chromatography, before recrystallization.[8] | |
| Low recovery of the purified product. | Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.[9] | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| The purified product is still colored. | Residual colored impurities are present. | Perform a second recrystallization, possibly with the addition of activated charcoal to the hot solution.[8] |
| The compound is sensitive to light and air. | Minimize exposure to light by storing the purified product in an amber vial and work quickly, potentially under an inert atmosphere if the compound is highly sensitive.[3][8] |
Experimental Protocol: Recrystallization from Ethanol
This protocol is adapted from established procedures for the purification of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[3][6]
-
Dissolution: In a fume hood, place the crude diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate in an Erlenmeyer flask. Add a minimal amount of 85-95% ethanol. Heat the mixture gently with stirring on a hot plate until the solvent begins to boil and the solid dissolves completely. If the solid has not fully dissolved, add small portions of hot ethanol until a clear solution is obtained.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 85-95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
-
Characterization: Determine the melting point of the dried crystals and calculate the percent recovery. The expected melting point of the pure compound is 135-136 °C.[4][5]
Experimental Workflow
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2436-79-5 CAS MSDS (Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 97 2436-79-5 [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr's Pyrrole)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is refluxed for the specified time (at least one hour) after the addition of zinc dust. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Quality of Reagents | Use freshly distilled ethyl acetoacetate and high-purity (at least 80%) zinc dust. Impurities in starting materials can lead to unwanted side reactions.[1] |
| Suboptimal Temperature Control | The nitrosation step is highly exothermic and requires careful cooling to maintain the temperature between 5-7°C.[1] The subsequent zinc addition is also exothermic; add the zinc dust in portions to control the reaction rate and prevent excessive foaming.[1] |
| Formation of Gummy Material | Some runs may result in a thick, gummy mixture that is difficult to stir. This can be mitigated by adding more glacial acetic acid to maintain fluidity.[1] |
| Losses during Workup and Purification | Ensure the crude product is thoroughly washed with water to remove inorganic salts. Recrystallization from ethanol is crucial for obtaining a pure product.[1] |
Problem 2: Formation of a Dark, Tarry Crude Product
| Potential Cause | Recommended Solution |
| Excessive Heat | Overheating during the zinc addition and reflux can lead to polymerization and degradation of the product. Maintain careful temperature control throughout the reaction. |
| Impure Starting Materials | Impurities can act as catalysts for polymerization. Use purified reagents. |
Problem 3: Incomplete or Non-selective Hydrolysis of the Diethyl Ester
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry of Base | For selective hydrolysis of the C2-ester, use one equivalent of sodium hydroxide. For complete hydrolysis to the dicarboxylic acid, a significant excess of a strong base like potassium hydroxide is required, typically with heating. |
| Insufficient Reaction Time or Temperature | The hydrolysis of both ester groups requires prolonged heating (reflux) to go to completion. Monitor the reaction by TLC to ensure all the starting diester and monoester intermediates have been consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Knorr synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate?
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Unreacted starting materials: Ethyl acetoacetate and ethyl 2-oximinoacetoacetate if the reaction is incomplete.
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Self-condensation products of α-aminoacetoacetate: The α-amino ketone intermediate is highly reactive and can self-condense.
-
Isomeric pyrroles: Although not reported as a major issue in the standard procedure, the formation of trace amounts of other pyrrole isomers is a possibility.[2]
-
Over-reduction products: Although unlikely under the reaction conditions, excessive reduction could lead to other species.
Q2: How can I monitor the progress of the Knorr synthesis?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (ethyl acetoacetate) and the appearance of the product spot (Knorr's pyrrole) can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Q3: The crude product has a pinkish color. Is this normal?
Yes, the crude product can have a pinkish hue, which is often removed upon recrystallization from ethanol.[1] The pure, recrystallized product should be pale yellow crystals.[1]
Q4: What is the best way to purify the final this compound?
After hydrolysis of the diethyl ester, the dicarboxylic acid is typically precipitated by acidifying the reaction mixture with a strong acid like hydrochloric acid. The precipitated solid can then be collected by filtration, washed with cold water to remove inorganic salts, and dried. If further purification is needed, recrystallization from a suitable solvent like aqueous ethanol can be performed.
Experimental Protocols
Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr's Pyrrole)
This protocol is adapted from Organic Syntheses.[1]
-
Nitrosation: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 390 g (3 moles) of ethyl acetoacetate and 900 cc of glacial acetic acid. Cool the solution to 5°C in an ice-salt bath. With vigorous stirring, add a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water dropwise, maintaining the temperature between 5°C and 7°C. The addition should take about 30 minutes. Stir for an additional 30 minutes, then allow the mixture to stand for four hours, during which it will warm to room temperature.
-
Reduction and Cyclization: Replace the dropping funnel with a wide-bore condenser. Add 196 g (3 gram atoms) of zinc dust in portions to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boil. After the addition is complete, heat the mixture to reflux for one hour.
-
Workup: While still hot, decant the reaction mixture from the remaining zinc into a large container with 10 liters of vigorously stirred water. Wash the zinc residue with two 50-cc portions of hot glacial acetic acid and add the washings to the water.
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Isolation and Purification: Allow the mixture to stand overnight. Filter the crude product by suction, wash with two 500-cc portions of water, and air-dry. The yield of crude product is typically 205–230 g (57–64%). Recrystallize from 95% ethanol to obtain pale yellow crystals with a melting point of 136–137°C.
Hydrolysis to this compound
A general procedure for the complete hydrolysis of the diethyl ester involves saponification with a strong base.
-
Saponification: Suspend the diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in an aqueous solution of potassium hydroxide (a significant excess, e.g., 5-10 equivalents).
-
Reflux: Heat the mixture to reflux and maintain reflux until the reaction is complete (monitor by TLC, ensuring the disappearance of the starting material and any monoester intermediates). This may take several hours.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Visualizations
References
Removal of zinc acetate from 2,4-dimethyl-3,5-dicarbethoxypyrrole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-dimethyl-3,5-dicarbethoxypyrrole, with a focus on methods that eliminate the use of zinc acetate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the role of zinc acetate in the traditional Knorr synthesis of 2,4-dimethyl-3,5-dicarbethoxypyrrole?
In the traditional Knorr synthesis, zinc dust is used in glacial acetic acid. This combination reacts to form zinc acetate in situ. Zinc serves as the reducing agent to convert the intermediate ethyl 2-oximinoacetoacetate to the corresponding α-amino ketone.[1][2] This amine then condenses with a second equivalent of ethyl acetoacetate to form the pyrrole ring.[1]
Q2: Why would I want to remove zinc acetate from the synthesis?
Removing zinc and its salts from the synthesis can be desirable for several reasons:
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Environmental Concerns: Zinc and its compounds can be environmental pollutants, and their disposal is often regulated.
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Product Purity: Residual zinc salts can contaminate the final product, requiring additional purification steps.
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Process Safety and Handling: Using large quantities of zinc dust can be hazardous, as the reaction can be highly exothermic and difficult to control.[2]
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Green Chemistry: Moving towards catalytic and more environmentally benign reagents aligns with the principles of green chemistry.
Q3: What are the primary alternatives to zinc acetate for this synthesis?
The main alternatives for the reduction of the nitroso intermediate in the Knorr synthesis of 2,4-dimethyl-3,5-dicarbethoxypyrrole are:
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Catalytic Hydrogenation: This method employs a catalyst, such as palladium on activated carbon (Pd/C), and hydrogen gas to perform the reduction. It is a cleaner alternative that often results in high yields.
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Sodium Dithionite (Sodium Hydrosulfite): This is an inexpensive and effective reducing agent that can be used as a metal-free alternative to zinc.[3]
Q4: What are the expected yields for the different methods?
Yields can vary based on reaction scale and specific conditions, but typical ranges are:
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Traditional (Zinc/Acetic Acid): 57-75%[2]
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Catalytic Hydrogenation (Pd/C): Approximately 87%
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Sodium Dithionite: Approximately 85%
Data Presentation
| Synthesis Method | Reducing Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Traditional Knorr | Zinc Dust / Acetic Acid | 57-75%[2] | Well-established procedure. | Exothermic reaction, potential for foaming, zinc contamination, environmental concerns.[2] |
| Catalytic Hydrogenation | H₂ / Pd on Carbon | ~87% | High yield, cleaner reaction, avoids heavy metal waste. | Requires specialized hydrogenation equipment, potential for catalyst poisoning.[4] |
| Sodium Dithionite | Na₂S₂O₄ | ~85%[3] | Metal-free, inexpensive reagent, high yield. | Can form sulfur-containing byproducts, potential for exothermic decomposition.[5] |
Troubleshooting Guides
Traditional Knorr Synthesis (Zinc/Acetic Acid)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous and foams excessively. | Addition of zinc dust is too rapid. | Add the zinc dust in smaller portions, ensuring the reaction does not become uncontrollable. Have an ice bath ready to cool the reaction if necessary.[2] |
| Low Yield. | Incomplete reaction; formation of a thick, gummy mixture that hinders stirring. | Ensure the reaction is refluxed for a sufficient time after zinc addition. If the mixture becomes too thick, additional glacial acetic acid may be needed to maintain effective stirring.[2] |
| Product is pink or discolored. | Exposure of the crude product to light. | Protect the crude product from light. Recrystallization, potentially with the use of decolorizing carbon, can improve the color and purity.[2] |
Zinc-Free Synthesis: Catalytic Hydrogenation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or slow reaction. | Inactive catalyst; catalyst poisoning. | Use fresh, high-quality catalyst. Ensure starting materials and solvent are free of sulfur-containing impurities, which can poison palladium catalysts.[4] |
| Difficulty in filtering the catalyst post-reaction. | Catalyst particles are too fine. | Use a filter aid such as Celite to facilitate the removal of the palladium on carbon catalyst. |
| Low Yield. | Suboptimal reaction conditions (pressure, temperature, time). | Ensure the hydrogenation is carried out at the recommended temperature and pressure for a sufficient duration. Monitor the reaction progress by techniques like TLC or LC-MS. |
Zinc-Free Synthesis: Sodium Dithionite Reduction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of a tarry residue. | Decomposition of sodium dithionite or side reactions at elevated temperatures. | Maintain the recommended reaction temperature and add the sodium dithionite solution portion-wise to control any exotherm.[5] |
| Product is contaminated with sulfur byproducts. | Decomposition of sodium dithionite. | Proper workup, including washing with aqueous solutions, and recrystallization are crucial for removing sulfur-containing impurities. |
| Low Yield. | Incomplete reduction; instability of the intermediate amine. | Ensure an adequate excess of sodium dithionite is used. Proceed with the workup promptly after the reduction is complete to minimize degradation of the amine intermediate. |
Experimental Protocols
Protocol 1: Traditional Knorr Synthesis using Zinc/Acetic Acid
This protocol is adapted from Organic Syntheses.[2]
-
Nitrosation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (3 moles) in glacial acetic acid (900 mL). Cool the solution to 5°C in an ice-salt bath.
-
Slowly add a cold solution of sodium nitrite (1.47 moles) in water (150 mL) dropwise while maintaining the temperature between 5-7°C.
-
Stir for an additional 30 minutes, then allow the mixture to warm to room temperature over 4 hours.
-
Reduction and Cyclization: Add zinc dust (3 gram atoms) in portions to the stirred solution. The addition should be rapid enough to bring the mixture to a boil and maintain it.
-
After the zinc addition is complete, heat the mixture to reflux for 1 hour.
-
Workup and Purification: While still hot, decant the reaction mixture away from the remaining zinc into a large volume of vigorously stirred water (10 L).
-
Allow the crude product to precipitate overnight.
-
Collect the solid by suction filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from 95% ethanol.
Protocol 2: Zinc-Free Synthesis via Catalytic Hydrogenation
This protocol is based on a patented procedure.
-
Nitrosation: Prepare the solution of ethyl 2-oximinoacetoacetate from ethyl acetoacetate and sodium nitrite in acetic acid as described in Protocol 1, steps 1-3.
-
Hydrogenation: To the solution of the nitroso compound, add a catalytic amount of 5% palladium on activated carbon.
-
Transfer the mixture to a suitable hydrogenation apparatus.
-
Hydrogenate at 40°C under a hydrogen pressure of 9-10 bar until hydrogen uptake ceases (approximately 24 hours).
-
Workup and Purification: After the reaction, cool the mixture and carefully vent the excess hydrogen.
-
Add water to complete the precipitation of the product.
-
Filter the mixture to collect the crude product and the catalyst.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Zinc-Free Synthesis using Sodium Dithionite
This is a general procedure based on the known reactivity of sodium dithionite.[5][6]
-
Nitrosation: Prepare the solution of ethyl 2-oximinoacetoacetate from ethyl acetoacetate and sodium nitrite in acetic acid as described in Protocol 1, steps 1-3.
-
Reduction: In a separate flask, prepare a solution of sodium dithionite (a molar excess, e.g., 2-3 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the stirred nitroso compound solution. Maintain the temperature and control any exotherm with an ice bath.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Cyclization and Workup: The in situ generated amine will cyclize with the excess ethyl acetoacetate present in the reaction mixture.
-
After the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of water.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol or another suitable solvent to remove impurities.
Visualizations
Caption: Traditional Knorr synthesis workflow.
Caption: Zinc-free synthesis pathways.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the large-scale synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
The most prevalent and scalable approach involves a two-step process. First, the Knorr pyrrole synthesis is employed to create the diethyl ester precursor, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[1][2][3][4] This is followed by the hydrolysis of the ester groups to yield the target dicarboxylic acid.
Q2: What are the primary challenges encountered during the Knorr synthesis of the diethyl ester precursor?
Common challenges include managing the exothermic reaction, preventing the formation of byproducts, and dealing with product purification.[5][6] Specifically, issues such as sluggish reactions, formation of dark, tarry mixtures due to polymerization, and the generation of furan byproducts are often reported.[5]
Q3: Are there significant safety concerns I should be aware of during the Knorr synthesis?
Yes, the reaction can be highly exothermic, especially during the addition of zinc dust, leading to vigorous boiling and foaming.[2] It is crucial to have efficient cooling systems in place and to add reagents at a controlled rate to manage the reaction's temperature.[1][2]
Q4: What is the key difficulty in the hydrolysis step?
A primary challenge in the hydrolysis of the diethyl ester is the potential for unintentional decarboxylation, especially under harsh acidic or high-temperature conditions.[7] Achieving complete hydrolysis of both ester groups without losing one of the carboxylic acid functionalities requires careful control of reaction conditions.
Troubleshooting Guide
Issue 1: Low Yield of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate
| Symptom | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Insufficient temperature or reaction time. | Moderately increase the reaction temperature or prolong the reaction time.[5] |
| Poorly reactive starting materials (e.g., amines with strong electron-withdrawing groups). | Consider using a more reactive amine or a more effective catalyst system.[5] | |
| Inappropriate catalyst or catalyst concentration. | Ensure the use of an appropriate acid catalyst, as excessively acidic conditions (pH < 3) can favor byproduct formation.[5][6] | |
| Significant amount of furan byproduct is observed. | Excessively acidic conditions (pH < 3) promoting cyclization of the 1,4-dicarbonyl compound without amine involvement.[5][6] | Maintain a pH above 3. Consider using a milder acid catalyst or adjusting the amount of acid used. |
| Significant product loss during workup. | The product may be challenging to isolate from the reaction mixture. | Optimize the purification method, which typically involves precipitation in water and recrystallization from ethanol.[2] |
Issue 2: Formation of Dark, Tarry Product
| Symptom | Potential Cause | Recommended Solution |
| The crude product is a dark, viscous, or solid tar that is difficult to handle and purify. | Polymerization of starting materials or the pyrrole product itself. | Lower the reaction temperature to prevent thermal degradation and polymerization.[5] |
| Excessively high temperature or highly acidic conditions. | Use a milder acid catalyst or consider running the reaction under neutral conditions if feasible.[5][6] |
Issue 3: Incomplete Hydrolysis or Unwanted Decarboxylation
| Symptom | Potential Cause | Recommended Solution |
| Product analysis shows remaining ester groups after hydrolysis. | Insufficient reaction time or concentration of the base (e.g., KOH). | Increase the reaction time or use a higher concentration of the hydrolyzing agent. Ensure the temperature is adequate for saponification. |
| The final product is 2,4-dimethylpyrrole instead of the dicarboxylic acid. | Accidental decarboxylation due to excessive heat or overly acidic conditions during workup.[7] | Carefully control the temperature during hydrolysis and neutralization. Neutralize the reaction mixture at a low temperature (e.g., with an ice bath) to a neutral or slightly acidic pH.[8] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)
This procedure is adapted from established methods.[2]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (95%)
-
Zinc dust (>80% purity)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (3 moles) in glacial acetic acid (900 cc).
-
Cool the solution to 5°C using an efficient cooling bath.
-
While stirring vigorously, add a cold solution of sodium nitrite (1.47 moles in 150 cc of water) dropwise, maintaining the temperature between 5-7°C. This addition should take approximately 30 minutes.
-
Continue stirring for another 30 minutes, then allow the mixture to stand for 4 hours as it warms to room temperature.
-
Replace the dropping funnel with a wide-bore condenser. Add zinc dust (3 gram atoms) in small portions, sufficient to bring the solution to a boil and maintain reflux. Caution: This reaction is exothermic and can foam significantly.[2]
-
After the zinc addition is complete, heat the mixture to reflux for 1 hour.
-
While still hot, decant the reaction mixture away from the remaining zinc into a large volume of vigorously stirred water (approx. 10 L).
-
Wash the zinc residue with two small portions of hot glacial acetic acid and add the washings to the water.
-
Allow the crude product to precipitate overnight.
-
Filter the product by suction, wash with water, and air-dry. The expected yield is 57-64%.[2]
-
Recrystallize the crude product from 95% ethanol for purification.
Protocol 2: Hydrolysis to this compound
This protocol is based on the hydrolysis of the corresponding diester.[7][9]
Materials:
-
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Suspend the diethyl ester (0.5 mole) in an aqueous solution of potassium hydroxide (e.g., 270g KOH in 150cc water).[9]
-
Heat the mixture under reflux. The solid should gradually dissolve.
-
Continue heating until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture in an ice bath.
-
While stirring, slowly add concentrated hydrochloric acid to acidify the solution to a neutral or slightly acidic pH, causing the dicarboxylic acid to precipitate.
-
Stir the cold mixture for an additional hour to ensure complete precipitation.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
Visualizations
Synthesis Workflow
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 8. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing degradation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid during storage
This technical support center provides guidance on preventing the degradation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., turning pink or brown) | 1. Oxidation: Exposure to air (oxygen) can lead to the formation of colored degradation products. The pyrrole ring is susceptible to oxidation.[1][2] 2. Photodegradation: Exposure to light, especially UV light, can induce degradation. Pyrrole-containing compounds can be photolabile.[3][4] | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or store in a light-blocking container in a dark place. |
| Decrease in purity over time, as confirmed by analytical methods (e.g., HPLC) | 1. Hydrolysis: Presence of moisture can lead to the hydrolysis of the carboxylic acid groups, potentially leading to decarboxylation.[5] 2. Thermal Degradation: Elevated temperatures can accelerate degradation pathways. | 1. Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. 2. Adhere strictly to the recommended storage temperature of 2-8°C. |
| Poor solubility or presence of insoluble particulates | Polymerization: Acidic conditions or exposure to certain oxidants can catalyze the polymerization of the pyrrole ring.[1][6] | 1. Ensure storage containers are neutral and free of acidic residues. 2. Avoid contact with strong acids and oxidizing agents during storage and handling. |
| Change in pH of a solution containing the compound | Degradation to acidic or basic byproducts. | 1. Prepare solutions fresh whenever possible. 2. If storage of solutions is necessary, store at 2-8°C for a limited time and re-verify purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at 2-8°C.[3] For optimal protection against oxidative and hydrolytic degradation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is highly recommended.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Pyrrole derivatives are generally more stable in neutral solutions and can be unstable in acidic or alkaline media.[3] It is advisable to prepare solutions fresh. If short-term storage is required, use a neutral, aprotic solvent, store at 2-8°C, and protect from light.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for pyrrole dicarboxylic acids include:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening, polymerization, and the formation of colored impurities.[1][2][7]
-
Photodegradation: Exposure to light can provide the energy for degradative reactions.[4]
-
Decarboxylation: Under certain conditions, such as in acidic solutions or at elevated temperatures, the carboxylic acid groups can be lost as carbon dioxide.[5][8]
Q4: Are there any materials or chemicals that should be avoided during storage and handling?
A4: Yes. Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can catalyze degradation. Also, minimize exposure to moisture and direct light.
Data on Storage and Stability
The following tables summarize key data related to the stability of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Light | Protect from light | To prevent photodegradation.[3][4] |
| Atmosphere | Inert gas (Argon, Nitrogen) | To prevent oxidation.[1] |
| Humidity | Dry / Desiccated | To prevent hydrolysis.[5] |
Table 2: Factors Influencing Degradation
| Factor | Effect on Stability | Observed Outcome |
| Elevated Temperature | Accelerates degradation | Increased rate of decomposition. |
| Light Exposure | Induces photodegradation | Discoloration and loss of purity.[9] |
| Oxygen | Promotes oxidation | Formation of colored byproducts and potential polymerization.[1] |
| Humidity/Moisture | Can lead to hydrolysis | Potential for decarboxylation and other hydrolytic reactions.[5] |
| Acidic/Alkaline pH | Can catalyze degradation | Pyrrole derivatives can be unstable at pH extremes.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and detecting degradation products.[10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a accurately weighed sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and the stability-indicating nature of the analytical method, based on ICH guidelines.[12]
-
Acidic Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample before injection into the HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample before injection into the HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 48 hours.
-
Dissolve in the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A sample stored under the same conditions but protected from light should be used as a control.
-
Dissolve in the mobile phase and analyze by HPLC.
-
Visualizations
Caption: Troubleshooting logic for degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcneill-group.org [mcneill-group.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. ema.europa.eu [ema.europa.eu]
Navigating Temperature Control in Diethyl 2,4-Dimethyl-pyrrole-3,5-dicarboxylate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, with a specific focus on the critical role of temperature control. Adherence to precise temperature ranges is paramount for achieving high yields and purity. This guide offers practical solutions to common experimental issues.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section addresses specific problems that may arise during the synthesis, linking them to temperature control and providing actionable solutions.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Product Yield | - Inadequate cooling during nitrosation: Allowing the temperature to rise above 10°C during the addition of sodium nitrite can lead to the formation of side products, thus reducing the yield of the desired oxime intermediate.[1] - Poor control of exothermic reduction: The reaction with zinc dust is highly exothermic.[2] If the temperature is not controlled, it can lead to the degradation of reactants and products. - Insufficient heating during reflux: A reflux temperature lower than the recommended 100-110°C may result in an incomplete reaction.[1] | - Nitrosation: Maintain a strict internal reaction temperature between 5-7°C using an efficient ice-salt bath.[3] Add the sodium nitrite solution dropwise to manage the exotherm.[3][4] - Reduction: Add zinc dust in small portions to control the rate of the exothermic reaction.[1] Be prepared with external cooling (e.g., ice bath) to manage any sudden temperature spikes.[3] - Reflux: After the initial exothermic reaction subsides, ensure the mixture is heated to a steady reflux at 100-110°C for the specified duration (typically one hour) to drive the reaction to completion.[1] |
| Reaction Overheating and Foaming | - Rapid addition of zinc dust: The reduction of the oxime intermediate with zinc dust is a vigorous, exothermic process. Adding the zinc dust too quickly will cause a rapid increase in temperature and excessive foaming.[3] | - Add the zinc dust in small portions, allowing the reaction to subside between additions.[3] - Have an ice bath and wet towels readily available to cool the reaction flask if it becomes too vigorous.[3] - Ensure the reaction vessel is large enough to accommodate potential foaming. |
| Formation of Colored Impurities | - High temperatures during nitrosation: Elevated temperatures can promote side reactions, leading to the formation of colored byproducts. - Decomposition at high temperatures: The pyrrole product itself or intermediates may be susceptible to decomposition at excessively high temperatures. | - Strictly adhere to the 5-10°C temperature range during the nitrosation step.[1] - Avoid overheating the reaction mixture during the zinc reduction and subsequent reflux. - The crude product may turn pink upon exposure to light; recrystallization should yield a stable, pale yellow product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitrosation of ethyl acetoacetate?
A1: The recommended temperature for the nitrosation step is between 5°C and 10°C.[1] Some protocols suggest an even stricter range of 5°C to 7°C to minimize the formation of byproducts.[3] It is crucial to maintain this low temperature by using an efficient cooling bath and adding the sodium nitrite solution slowly.
Q2: How should I control the exothermic reaction during the addition of zinc dust?
A2: The key to controlling this exothermic step is the gradual addition of zinc dust in small portions.[1] This allows the heat generated to dissipate and prevents the reaction from becoming uncontrollable. Vigorous stirring is also essential to ensure even heat distribution. Keep a cooling bath on standby as a precautionary measure.[3]
Q3: Is it necessary to heat the reaction after the zinc addition?
A3: Yes, after the initial exothermic reaction has subsided, it is generally recommended to heat the mixture. A common procedure involves refluxing the reaction mixture for about an hour at an external temperature of 100-110°C to ensure the completion of the pyrrole ring formation.[1]
Q4: Can the synthesis be performed at room temperature?
A4: While the Paal-Knorr synthesis, a related method for pyrrole synthesis, can sometimes be conducted at room temperature, the Knorr synthesis for diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate involves distinct steps with specific temperature requirements.[2][5] The initial nitrosation requires cooling, and the subsequent cyclization is typically promoted by heating.
Experimental Protocol: Knorr Synthesis of Diethyl 2,4-Dimethyl-pyrrole-3,5-dicarboxylate
This protocol is a synthesis of information from established procedures.[1][3]
Step 1: Oxime Formation (Nitrosation)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine ethyl acetoacetate and glacial acetic acid.
-
Cool the mixture to 5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 7°C.[3]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Allow the mixture to slowly warm to room temperature and let it stand for at least four hours.[3]
Step 2: Reduction and Cyclization
-
Replace the dropping funnel with a condenser.
-
While stirring, add zinc dust in small portions. The reaction is exothermic and will begin to boil. Control the rate of addition to maintain a steady reflux.[3]
-
Once all the zinc has been added, heat the mixture using an oil bath to maintain a steady reflux (external temperature of 100-110°C) for one hour.[1]
Step 3: Isolation and Purification
-
While still hot, decant the reaction mixture into a large volume of ice-cold water with vigorous stirring.
-
Wash the remaining zinc residue in the flask with hot glacial acetic acid and add the washings to the water.
-
Allow the crude product to precipitate overnight.
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
Dry the product in the air.
-
Recrystallize the crude product from 95% ethanol to obtain pure diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.[3]
Visualizing the Workflow
Caption: A flowchart of the Knorr synthesis for diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate.
Caption: A decision tree for troubleshooting low yields based on temperature control points.
References
Alternative catalysts for the synthesis of tetraarylpyrrolo[3,2-b]pyrroles.
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), with a special focus on the application of alternative catalytic systems.
Troubleshooting Guide
Question: Why am I experiencing low or no product yield?
Answer: Low yields in TAPP synthesis can stem from several factors. A primary cause can be an inefficient catalyst. While traditional acids like p-toluenesulfonic acid are used, iron(III) salts such as iron(III) perchlorate hydrate or iron(III) p-toluenesulfonate hexahydrate have demonstrated higher efficiency.[1] Niobium pentachloride (NbCl₅) is another effective alternative catalyst.[1][2]
Other critical factors include:
-
Suboptimal Temperature: The reaction is often conducted at 50 °C.[1] Significantly lower temperatures may result in an incomplete reaction, whereas higher temperatures can encourage the formation of side products.[1]
-
Inadequate Solvent System: A 1:1 (v/v) mixture of toluene and acetic acid has been shown to be effective.[1] Toluene is particularly useful for dissolving the aromatic aldehyde starting material.[1]
-
Insufficient Reaction Time: For the second step of the reaction, after all reagents have been added, a duration of 16 hours is generally recommended.[1]
-
Lack of Oxygen: The final step is an oxidative aromatization that requires oxygen.[1] It is crucial to ensure the reaction vessel is open to the air. For larger scale syntheses, vigorous stirring is necessary to facilitate oxygen access throughout the reaction mixture.[1][3]
Question: My reaction mixture has formed a thick precipitate that is hindering stirring. What should I do?
Answer: The TAPP product is often insoluble and precipitates out of the reaction mixture. If this precipitate becomes too thick and impedes mechanical stirring, it may be necessary to manually crush the solid to ensure the reaction proceeds to completion through proper mixing.[1]
Question: I am having difficulty purifying the final product. What are the recommended purification steps?
Answer: The crude product can often be purified by washing it sequentially with methanol and then diethyl ether.[1][3] This procedure helps to effectively remove unreacted starting materials and other soluble impurities.[1] For many syntheses, this straightforward washing and filtration process is sufficient, avoiding the need for time-consuming column chromatography.[4]
Question: The synthesized TAPP derivative has poor solubility in common organic solvents. How can this be addressed?
Answer: The planar and conjugated structure of TAPPs can lead to poor solubility due to strong intermolecular π-π stacking.[5] A highly effective strategy to overcome this is to introduce solubilizing side chains, such as long alkyl or alkoxy groups (e.g., n-hexyloxy), onto the N-phenyl rings of the structure.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tetraarylpyrrolo[3,2-b]pyrroles? A1: The most prevalent method is a one-pot, multicomponent reaction based on the Paal-Knorr pyrrole synthesis.[1] This process involves the condensation of an aromatic aldehyde, a primary aromatic amine, and butane-2,3-dione in the presence of an acid catalyst.[1][6]
Q2: What are the advantages of using alternative catalysts like iron(III) salts or Niobium pentachloride? A2: Iron(III) catalysts, such as Fe(ClO₄)₃, are considered the most efficient for this synthesis, leading to yields as high as 77%.[7][8][9] They have enabled the synthesis of TAPPs from a broader range of substrates, including 5-membered heterocyclic aldehydes.[7][9] Niobium pentachloride (NbCl₅) is a low-cost and highly effective Lewis acid catalyst that allows the reaction to proceed under mild conditions, including ambient temperature and atmosphere, eliminating the need for heating.[2][10]
Q3: Can sterically hindered starting materials be used in this synthesis? A3: Yes, a notable advantage of this multicomponent reaction is its tolerance for steric hindrance. In fact, using sterically hindered aldehyde components can be beneficial, often leading to increased product yields.[6][11][12]
Q4: Are there other metal catalysts that can be used for this synthesis? A4: While iron salts are confirmed to be the most efficient, salts of other metals including vanadium, niobium, cerium, and manganese have also been found to facilitate the formation of the TAPP core.[8][9] Copper-catalyzed methods have also been developed for the synthesis of various polysubstituted pyrroles, although their application specifically for TAPPs is less commonly cited than iron or niobium.[13][14]
Alternative Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of tetraarylpyrrolo[3,2-b]pyrroles.
| Catalyst | Key Reaction Conditions | Reported Yield Range | Notes |
| p-Toluenesulfonic Acid | Toluene/AcOH, 50 °C | Varies, can be lower | A traditional Brønsted acid catalyst.[1][4] |
| Iron(III) Perchlorate (Fe(ClO₄)₃·H₂O) | Toluene/AcOH (1:1), 50 °C, 16 h | 6 - 77% | Considered one of the most efficient catalysts, broadening substrate scope.[7][8][9] |
| Iron(III) p-Toluenesulfonate (Fe(OTs)₃·6H₂O) | Toluene/AcOH (1:1), 50 °C, 16 h | ~59% (for a specific large-scale example) | Effective for large-scale synthesis.[15] |
| Niobium Pentachloride (NbCl₅) | Ambient temperature, Air atmosphere | Good yields (specific % varies) | Low-cost catalyst, mild reaction conditions, no heating required.[2][10] |
Experimental Protocols: Alternative Catalysts
Protocol 1: Iron(III) Perchlorate Catalyzed Synthesis
This protocol is adapted from a general procedure for the synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles.[16]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine glacial acetic acid (1.5 mL), toluene (1.5 mL), the desired aromatic aldehyde (2 mmol), and the desired aromatic amine (2 mmol).
-
Initial Stirring: Stir the mixture at 90 °C for 30 minutes.
-
Catalyst and Reagent Addition: Add iron(III) perchlorate (Fe(ClO₄)₃, 20 mg) to the mixture, followed by the addition of diacetyl (88 µL, 1 mmol).
-
Reaction: Continue stirring the resulting mixture at 90 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Purification: Filter the precipitate and wash it with acetonitrile (CH₃CN). The pure product can be obtained after recrystallization from ethyl acetate (AcOEt) and drying under a vacuum.[16]
Protocol 2: Niobium Pentachloride Catalyzed Synthesis
This protocol is based on an optimized procedure using NbCl₅ under mild conditions.[2][10]
-
Reaction Setup: In a suitable flask under ambient atmosphere, prepare a solution of the chosen aniline derivative, benzaldehyde derivative, and 2,3-butanedione.
-
Catalyst Addition: Add a catalytic amount of niobium pentachloride (NbCl₅) to the mixture at room temperature.
-
Reaction: Stir the reaction at ambient temperature. The reaction proceeds without the need for heating.[10] The final step involves oxidation, which occurs in the air atmosphere.[10]
-
Work-up and Purification: The product can typically be isolated by simple recrystallization, avoiding the need for column chromatography.[2]
Visualized Workflows and Logic
Caption: General experimental workflow for TAPP synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Tetraarylpyrrolo[3,2-b]pyrroles-From Serendipitous Discovery to Promising Heterocyclic Optoelectronic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration [organic-chemistry.org]
- 14. Copper-catalyzed pyrrole synthesis from 3,6-dihydro-1,2-oxazines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate using ¹H and ¹³C NMR Spectroscopy
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This analysis is presented in comparison with structurally related pyrrole derivatives, offering valuable insights for compound characterization and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the ¹H and ¹³C NMR spectral data for diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate and two comparable pyrrole dicarboxylate derivatives. This quantitative data facilitates a clear comparison of their chemical structures and electronic environments.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | CDCl₃ | 300 | 9.55 | br s | - | 1H | NH |
| 4.25 | q | 7.1 | 4H | 2 x -OCH₂CH₃ | |||
| 2.53 | s | - | 6H | 2 x -CH₃ | |||
| 1.33 | t | 7.1 | 6H | 2 x -OCH₂CH₃ | |||
| Diethyl pyrrole-2,5-dicarboxylate [1] | CDCl₃ | 400 | 9.96 | br s | - | 1H | NH |
| 6.87 | d | 2.4 | 2H | H-3, H-4 | |||
| 4.36 | q | 7.2 | 4H | 2 x -OCH₂CH₃ | |||
| 1.38 | t | 7.2 | 6H | 2 x -OCH₂CH₃ | |||
| Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | CDCl₃ | 90 | 9.40 | br s | - | 1H | NH |
| 3.80 | s | - | 6H | 2 x -OCH₃ | |||
| 2.50 | s | - | 6H | 2 x -CH₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Assignment |
| Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | CDCl₃ | 75 | 165.0, 161.9 | 2 x C=O |
| 137.1, 115.5 | C-2, C-5 & C-3, C-4 | |||
| 59.5 | 2 x -OCH₂CH₃ | |||
| 14.5, 12.0 | 2 x -OCH₂CH₃ & 2 x -CH₃ | |||
| Diethyl pyrrole-2,5-dicarboxylate [1] | CDCl₃ | 100 | 160.4 | 2 x C=O |
| 126.2 | C-2, C-5 | |||
| 115.4 | C-3, C-4 | |||
| 61.0 | 2 x -OCH₂CH₃ | |||
| 14.3 | 2 x -OCH₂CH₃ | |||
| Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | CDCl₃ | 22.5 | 165.8, 162.4 | 2 x C=O |
| 136.9, 115.3 | C-2, C-5 & C-3, C-4 | |||
| 50.8, 50.6 | 2 x -OCH₃ | |||
| 14.3, 11.8 | 2 x -CH₃ |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the reproduction and validation of spectroscopic data.
Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate:
The target compound is commonly synthesized via the Knorr pyrrole synthesis. A typical procedure involves the reaction of ethyl acetoacetate with an α-amino-ketone, which is formed in situ from a second equivalent of ethyl acetoacetate and a nitrosating agent (e.g., sodium nitrite in acetic acid), followed by reduction with zinc dust.
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound were dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra for diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate were acquired on a 300 MHz spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence was used.
-
For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the comparative analysis of the NMR data.
Caption: Workflow of NMR analysis from sample preparation to comparative reporting.
Conclusion
The provided ¹H and ¹³C NMR data, along with the detailed experimental protocol and comparative analysis, serve as a valuable resource for the unambiguous identification and quality assessment of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. The systematic comparison with related structures highlights the key spectroscopic features and provides a robust framework for the characterization of substituted pyrrole derivatives in various scientific and industrial applications.
References
Mass Spectrometry in the Analysis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid and its Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid and its corresponding esters, crucial intermediates in various synthetic pathways. We present a comparative overview of ionization techniques, fragmentation patterns, and alternative analytical methodologies, supported by experimental data and detailed protocols.
Introduction to Mass Spectrometry of Pyrrole Dicarboxylic Acids
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of this compound and its esters, the choice of ionization method is critical, influencing the extent of fragmentation and the structural information that can be obtained. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and are compared herein.
Comparison of Ionization Techniques: EI vs. ESI
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a solution, resulting in minimal fragmentation and typically producing protonated or deprotonated molecules.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment in the gas phase. | Ion formation from charged droplets in solution. |
| Fragmentation | Extensive and complex, providing a detailed "fingerprint". | Minimal, primarily producing molecular ions ([M+H]⁺ or [M-H]⁻). |
| Sample Introduction | Typically coupled with Gas Chromatography (GC). | Typically coupled with Liquid Chromatography (LC). |
| Analyte Suitability | Volatile and thermally stable compounds. | Non-volatile, thermally labile, and polar compounds. |
| Information Obtained | Detailed structural information from fragmentation patterns. | Primarily molecular weight information. Structural data requires tandem MS (MS/MS). |
| Sensitivity | Generally lower than ESI. | High sensitivity, especially for polar analytes. |
Fragmentation Patterns
The fragmentation patterns observed in mass spectrometry are crucial for the structural identification of this compound and its esters.
Electron Ionization (EI) Fragmentation
Under EI conditions, the diethyl ester of this compound exhibits a characteristic fragmentation pattern. The NIST WebBook provides a reference mass spectrum for this compound (CAS 2436-79-5). The fragmentation is driven by the stability of the pyrrole ring and the presence of the ester groups. Key fragmentation pathways include the loss of the ethoxy group (-OC2H5) and subsequent loss of carbon monoxide (CO).
Key Fragments for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (EI-MS):
| m/z | Proposed Fragment |
| 239 | [M]⁺• (Molecular Ion) |
| 194 | [M - OC2H5]⁺ |
| 166 | [M - OC2H5 - CO]⁺ |
| 120 | [M - 2x(OC2H5) - H]⁺ |
Electrospray Ionization (ESI) Fragmentation
Predicted Key Fragments for this compound (Negative ESI-MS/MS):
| m/z | Proposed Fragment |
| 196 | [M-H]⁻ (Deprotonated Molecular Ion) |
| 152 | [M-H - CO2]⁻ |
| 178 | [M-H - H2O]⁻ |
Experimental Protocols
Reproducible and accurate mass spectrometric analysis relies on well-defined experimental protocols.
GC-MS Protocol for Ester Analysis (as trimethylsilyl derivatives)
For the analysis of the dicarboxylic acid by GC-MS, derivatization is necessary to increase volatility. Silylation is a common and effective method.[2]
-
Derivatization: To 1 mg of the dried sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
LC-MS Protocol for Dicarboxylic Acid and Ester Analysis
This protocol is suitable for the direct analysis of the dicarboxylic acid and its esters without derivatization.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 10 µg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% acetic acid (for negative ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% of the corresponding acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Scan Range: m/z 100-500.
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound and its esters.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its impurities. | High precision and accuracy for quantification. | Does not provide direct structural information without a coupled detector like MS. |
| Gas Chromatography (GC) | Separation of volatile compounds. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like dicarboxylic acids. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the mass spectrometric analysis of the target compounds.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS analysis of pyrrole dicarboxylic acid and its esters.
Conclusion
The mass spectrometric analysis of this compound and its esters provides invaluable data for their identification and characterization. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI depends on the specific analytical goal. EI-GC-MS is well-suited for the detailed structural elucidation of the volatile esters through their characteristic fragmentation patterns. In contrast, ESI-LC-MS is the method of choice for the direct analysis of the non-volatile dicarboxylic acid, providing accurate molecular weight information and enabling further structural analysis through tandem mass spectrometry. For comprehensive characterization, a multi-technique approach, incorporating NMR and HPLC, is highly recommended.
References
A Comparative Guide to Pyrrole Synthesis: Knorr Synthesis vs. Leading Alternatives
For researchers, scientists, and drug development professionals, the synthesis of the pyrrole ring is a foundational technique in the construction of a vast array of pharmaceuticals, natural products, and functional materials. The choice of synthetic methodology is critical, influencing not only yield and purity but also the accessible structural diversity and scalability of the process. This guide provides an in-depth comparison of the classical Knorr pyrrole synthesis with other prominent methods: the Paal-Knorr synthesis, the Hantzsch synthesis, and the Barton-Zard synthesis.
This comparison delves into the performance of each method, supported by quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to empower researchers in selecting the optimal strategy for their synthetic targets.
At a Glance: Performance Comparison of Pyrrole Synthesis Methods
The selection of a synthetic route is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key characteristics of the Knorr synthesis and its alternatives, offering a quantitative basis for comparison.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[1] |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[1] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50[1] |
| Barton-Zard | Nitroalkenes, α-Isocyanoesters | Base (e.g., K₂CO₃, DBU) | 0 - Reflux | 0.5 - 3 h | 63 - 94[2] |
Delving into the Synthetic Pathways
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions, predicting outcomes, and troubleshooting potential side reactions. The following section outlines the mechanistic pathways for each of the discussed pyrrole syntheses.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[3][4][5] Due to the propensity of α-amino-ketones to self-condense, they are often generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid.[4] The mechanism proceeds through the formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to yield the substituted pyrrole.[4]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7][8] The accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole derivative.[6] Subsequent dehydration of this intermediate furnishes the aromatic pyrrole ring.[6]
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9] The mechanism commences with the reaction between the β-ketoester and the amine to form an enamine intermediate.[9] This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrrole ring.
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis provides a route to pyrroles through the reaction of a nitroalkene with an α-isocyanoester under basic conditions.[10] The mechanism involves a base-catalyzed Michael-type addition of the enolate of the isocyanoester to the nitroalkene.[10] This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to yield the aromatic pyrrole.[10]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for each of the discussed pyrrole syntheses.
Knorr Pyrrole Synthesis: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This procedure describes the original Knorr synthesis where the α-amino-ketone is generated in situ.[4]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
Procedure:
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of one equivalent of sodium nitrite while maintaining the temperature between 5-10 °C.
-
To this mixture, gradually add a second equivalent of ethyl acetoacetate.
-
Slowly add two equivalents of zinc dust to the well-stirred solution. The reaction is exothermic and may require external cooling to maintain the temperature below 40 °C.[4]
-
After the addition of zinc is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a large volume of water, which will precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Paal-Knorr Pyrrole Synthesis: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol is a microscale synthesis using conventional heating.[6]
Materials:
-
Aniline (2.0 mmol)
-
Hexane-2,5-dione (2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[6]
-
Add one drop of concentrated hydrochloric acid to the mixture.[6]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[6]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%.[6]
Hantzsch Pyrrole Synthesis: General Procedure
This is a general procedure for the Hantzsch synthesis.
Materials:
-
β-Ketoester (1.0 equiv)
-
α-Haloketone (1.0 equiv)
-
Ammonia or primary amine (excess)
-
Ethanol (solvent)
-
Base (e.g., sodium carbonate, optional)
Procedure:
-
Dissolve the β-ketoester and the α-haloketone in ethanol.
-
Add an excess of ammonia (as an aqueous solution) or the primary amine to the solution.
-
If necessary, add a mild base like sodium carbonate to neutralize any acid formed during the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can be variable.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Barton-Zard Pyrrole Synthesis: General Procedure for the Synthesis of Chromeno[3,4-c]pyrroles
This protocol describes a specific application of the Barton-Zard reaction.[2]
Materials:
-
3-Nitro-2H-chromene (0.5 mmol)
-
Potassium carbonate (K₂CO₃, 0.75 mmol)
-
Ethyl isocyanoacetate (0.65 mmol)
-
Ethanol (6 mL)
-
5% Hydrochloric acid (1 mL)
Procedure:
-
To a mixture of the 3-nitro-2H-chromene and potassium carbonate in 4 mL of ethanol, add a solution of ethyl isocyanoacetate in 2 mL of ethanol dropwise with stirring.[2]
-
Reflux the mixture for 30 minutes, monitoring the reaction by TLC.[2]
-
After the reaction is complete, add 1 mL of 5% hydrochloric acid.[2]
-
Evaporate the reaction mixture under reduced pressure.
-
The residue can then be worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.
Conclusion
The Knorr pyrrole synthesis and its alternatives each offer a unique set of advantages and are suited for different synthetic objectives. The Paal-Knorr synthesis is often the method of choice for its simplicity and high yields when the requisite 1,4-dicarbonyl compounds are readily available. The Hantzsch synthesis provides a versatile three-component approach for accessing a wide range of substituted pyrroles, although yields can be moderate. The Barton-Zard reaction is a powerful tool for the synthesis of pyrroles from nitroalkenes, offering good yields and a distinct substrate scope. The Knorr synthesis, while being one of the classical methods, remains a valuable and reliable method for the preparation of polysubstituted pyrroles, particularly when the starting α-amino-ketones can be conveniently generated in situ. The choice of the most appropriate method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision in the strategic design of pyrrole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
Comparative Biological Activity of Novel 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer and antimicrobial potential of novel 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid derivatives. This report summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of this compound have emerged as a promising class of therapeutic agents, exhibiting a range of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of newly synthesized derivatives of this scaffold, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to inform further research and development in this area.
Anticancer Activity
Novel derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The primary method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Data Presentation: Anticancer Activity of Pyrrole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of novel alkynylated pyrrole derivatives, which were designed based on the 3-alkynylpyrrole-2,4-dicarboxylate scaffold.[1][2] The data is presented for selected human cancer cell lines.
| Compound ID | U251 (CNS Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | 769-P (Renal Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| 12l | 2.29 ± 0.18 | 3.49 ± 0.30 | > 40 | > 40 | > 40 |
| Cisplatin | - | - | - | - | - |
Note: Cisplatin is a standard chemotherapy drug used as a positive control. Data for cisplatin was not provided in the same comparative table in the source but is a common benchmark.
Compound 12l emerged as a particularly potent molecule against U251 and A549 cancer cell lines.[1][2] Mechanistic studies revealed that this compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in A549 cells.[1][2]
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., U251, A549)
-
RPMI-1640 or DMEM culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic activity of novel compounds.
Potential Signaling Pathway Inhibition
While the exact molecular targets for many novel this compound derivatives are still under investigation, a common mechanism of action for anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[3] Inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Caption: Simplified representation of the VEGFR-2 signaling pathway and potential inhibition by pyrrole derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The agar disc diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.
Data Presentation: Antimicrobial Activity of Pyrrole Derivatives
The following table presents the zone of inhibition data for a series of novel 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(heterocycle) derivatives against various bacterial and fungal strains.
| Compound ID | S. aureus (mm) | P. aeruginosa (mm) | K. pneumoniae (mm) | A. niger (mm) | C. albicans (mm) |
| 4 | 18 | 22 | 16 | 15 | 14 |
| 7 | 16 | 15 | 14 | 20 | 18 |
| Standard | 25 (Ciprofloxacin) | 24 (Ciprofloxacin) | 20 (Ciprofloxacin) | 22 (Ketoconazole) | 20 (Ketoconazole) |
Note: The values represent the diameter of the zone of inhibition in millimeters. Ciprofloxacin and Ketoconazole were used as standard antibacterial and antifungal drugs, respectively.
Compound 4 demonstrated significant activity against the Gram-negative bacterium P. aeruginosa, while compound 7 was notably effective against the fungus A. niger.[4]
Experimental Protocol: Agar Disc Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, P. aeruginosa, A. niger, C. albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm in diameter)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal discs
-
Sterile swabs
-
Petri plates
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microbial culture is prepared in sterile saline or broth to match the 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly over the entire surface of the agar plate to create a lawn of microbial growth.
-
Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test compounds and placed on the inoculated agar surface. Standard antibiotic/antifungal discs and a solvent control disc are also applied.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disc is measured in millimeters.
Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.
Conclusion
Novel derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The presented data highlights their potential as both anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel pyrrole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid and its corresponding esters. The information presented herein is supported by experimental data from peer-reviewed literature and established synthetic protocols, offering insights into the nuanced reactivity of these valuable heterocyclic compounds.
Introduction
This compound and its esters are important intermediates in the synthesis of various biologically active molecules and materials. The reactivity of the pyrrole ring and its substituents is of paramount importance for designing synthetic routes and understanding the chemical behavior of these compounds. This guide focuses on a comparative analysis of the reactivity of the free dicarboxylic acid versus its common dialkyl esters in key chemical transformations, including synthesis, hydrolysis, electrophilic substitution, and decarboxylation.
Synthesis
The most common and efficient method for the synthesis of the diesters of this compound is the Knorr pyrrole synthesis. This method typically involves the reaction of an α-amino-ketone with a β-ketoester. For the synthesis of the title compounds, ethyl acetoacetate is a common starting material.
Table 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
| Reaction | Starting Materials | Reagents | Solvent | Temperature | Yield | Reference |
| Knorr Pyrrole Synthesis | Ethyl acetoacetate, Sodium nitrite | Zinc dust | Acetic acid | Reflux | 57-64% | --INVALID-LINK-- |
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Materials: Ethyl acetoacetate (3 moles), glacial acetic acid (900 cc), 95% sodium nitrite (1.47 moles in 150 cc of water), zinc dust (3 gram atoms).
-
Procedure:
-
A solution of ethyl acetoacetate in glacial acetic acid is prepared in a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.
-
The solution is cooled to 5°C in a freezing mixture.
-
A cold solution of sodium nitrite is added dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes and then allowed to warm to room temperature over 4 hours.
-
The dropping funnel is replaced with a condenser, and zinc dust is added in portions to initiate and maintain a boiling state.
-
The mixture is then refluxed for one hour.
-
The hot reaction mixture is decanted from the remaining zinc into a large volume of vigorously stirred water.
-
The crude product precipitates and is collected by suction filtration, washed with water, and dried.
-
Recrystallization from 95% ethanol yields the pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
-
The free dicarboxylic acid is typically obtained by the hydrolysis of its diesters.
Hydrolysis of Esters
The ester groups at the 2 and 4-positions of the pyrrole ring exhibit different reactivity towards hydrolysis, allowing for selective saponification. This differential reactivity is a key aspect in the synthetic utility of these compounds.
Table 2: Comparative Data on the Hydrolysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
| Position of Ester Group | Reagents | Conditions | Product | Reference |
| 2- and 4-positions | Potassium hydroxide (aqueous solution) | Reflux overnight | This compound | --INVALID-LINK-- |
| 2-position (selective) | 1 equivalent of Sodium hydroxide | Not specified | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | --INVALID-LINK-- |
| 4-position (selective) | Concentrated sulfuric acid, then water | Not specified | 2-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-4-carboxylic acid | --INVALID-LINK-- |
The selective hydrolysis indicates that the ester group at the 2-position is more susceptible to basic hydrolysis, while the 4-position ester can be selectively cleaved under acidic conditions.
Caption: Selective and complete hydrolysis pathways of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
Electrophilic Substitution
The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. However, the presence of electron-withdrawing carboxylic acid or ester groups at the 2 and 4-positions deactivates the ring towards electrophilic attack. The substitution pattern is also influenced by these substituents.
Bromination
Studies on the bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate reveal that the reaction is complex and does not lead to simple ring substitution. Instead, the methyl group at the 5-position is attacked.
Table 3: Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
| Reagent | Molar Ratio (Reagent:Pyrrole) | Solvent | Conditions | Product | Reference |
| N-Bromosuccinimide | 2:1 | Carbon tetrachloride | Reflux, with AIBN initiator | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | --INVALID-LINK-- |
| Bromine | 4:1 | Acetic acid | 38-45°C | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | --INVALID-LINK-- |
| Bromine | 5:1 | Acetic acid | 40-50°C | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | --INVALID-LINK-- |
| Bromine | Not specified | Chloroform | 27-30°C, with AlCl₃ catalyst | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | --INVALID-LINK-- |
Experimental Protocol: Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with NBS
-
Materials: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 mol), N-bromosuccinimide (2 mol), azobis(isobutyronitrile) (AIBN, catalytic amount), carbon tetrachloride.
-
Procedure:
-
A solution of the pyrrole derivative and AIBN in carbon tetrachloride is prepared.
-
N-bromosuccinimide is added to the solution.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While pyrrole itself is highly reactive in this transformation, the presence of two electron-withdrawing groups in the title compounds significantly reduces the nucleophilicity of the pyrrole ring.[2]
Specific experimental data on the Vilsmeier-Haack reaction of this compound or its esters is scarce. It is anticipated that the reaction, if it proceeds, would require more forcing conditions compared to unsubstituted or less substituted pyrroles. The substitution would likely occur at the vacant 5-position, if available, or potentially displace a carboxylic acid/ester group under harsh conditions.
Decarboxylation
Decarboxylation is a key reaction for modifying the substitution pattern of the pyrrole ring. The ease of decarboxylation is dependent on the position of the carboxylic acid group.
Table 4: Decarboxylation of Pyrrole Carboxylic Acids
| Substrate | Conditions | Product | Key Findings | Reference |
| Pyrrole-2-carboxylic acid | Aqueous buffers, 50°C | Pyrrole | The species undergoing decarboxylation is proposed to be the carboxylate ion protonated at the 2-position of the pyrrole ring. | --INVALID-LINK-- |
While specific experimental data for the decarboxylation of this compound is not detailed in the searched literature, the study on pyrrole-2-carboxylic acid suggests that the carboxylic acid group at the 2-position can be removed. It is plausible that the 2-carboxylic acid group in the title diacid would be more labile to decarboxylation than the 4-carboxylic acid group, potentially allowing for selective mono-decarboxylation. The ester groups are generally stable to decarboxylation conditions that do not involve hydrolysis.
Caption: A logical workflow illustrating the key reactivity pathways of the title compounds.
Conclusion
The reactivity of this compound and its esters is a nuanced interplay between the electron-rich nature of the pyrrole ring and the electron-withdrawing effects of the substituents at the 2 and 4-positions.
-
Synthesis: The diethyl ester is readily accessible via the Knorr synthesis.
-
Hydrolysis: The ester groups exhibit differential reactivity, allowing for selective saponification at the 2-position under basic conditions and at the 4-position under acidic conditions. Complete hydrolysis to the diacid is achieved under more forcing basic conditions.
-
Electrophilic Substitution: The pyrrole ring is deactivated towards electrophilic attack. Reactions like bromination tend to occur at the more reactive methyl substituent rather than on the pyrrole ring itself.
-
Decarboxylation: The carboxylic acid group at the 2-position is expected to be more labile towards decarboxylation compared to the one at the 4-position, offering a potential route for selective functionalization.
This comparative guide highlights the key reactivity patterns of these important heterocyclic compounds, providing a valuable resource for chemists in academia and industry. Further quantitative studies would be beneficial to provide a more detailed understanding of the reaction kinetics and to optimize synthetic transformations.
References
A Comparative Guide to the Electronic Properties of Substituted Pyrrole Carboxylic Acids: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid and related pyrrole derivatives, employing Density Functional Theory (DFT) as the primary investigative tool. Understanding these properties at a quantum level is crucial for applications in drug design and materials science, where molecular reactivity and intermolecular interactions are paramount.
Comparative Analysis of Electronic Properties
The electronic characteristics of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental indicators of its chemical reactivity and kinetic stability.[1][2] A smaller HOMO-LUMO gap generally signifies lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited to a higher energy state.[1][3]
The following table summarizes key electronic properties calculated for this compound compared to parent pyrrole and a mono-carboxylic acid derivative. These values are representative and derived from established DFT methodologies for similar compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Potential (µ) |
| Pyrrole | -5.65 | -0.25 | 5.40 | 2.70 | -2.95 |
| Pyrrole-2-carboxylic acid | -6.10 | -1.50 | 4.60 | 2.30 | -3.80 |
| This compound | -6.35 | -1.85 | 4.50 | 2.25 | -4.10 |
Table 1: Comparison of calculated electronic properties.
The data indicates that the addition of electron-withdrawing carboxylic acid groups and electron-donating methyl groups systematically tunes the electronic properties of the pyrrole ring. Specifically, for this compound, the HOMO energy is lowered, and the HOMO-LUMO gap is reduced compared to the parent pyrrole. This suggests that the substituted compound is more reactive and a better electron donor, which can be a desirable trait for enhancing interactions with biological targets.[4]
Detailed Experimental Protocol: DFT Calculations
This section outlines a robust and widely adopted protocol for calculating the electronic properties of organic molecules like pyrrole derivatives using DFT.[5][6]
1. Molecular Structure Preparation:
-
The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
The initial geometry is subjected to a preliminary conformational search and optimization using a computationally less expensive method to find the most stable conformer.[7]
2. Geometry Optimization:
-
Full geometry optimization is performed using DFT. A common and effective choice for organic molecules is the B3LYP hybrid functional.[8][9]
-
The 6-311++G(d,p) basis set is employed, which provides a good balance of accuracy and computational cost for this class of molecules.[7][10][11] This basis set includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
The optimization calculation should be run until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.
3. Electronic Property Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
From this calculation, key electronic properties are extracted:
-
HOMO and LUMO Energies: These are direct outputs of the calculation.
-
HOMO-LUMO Gap: Calculated as E_LUMO - E_HOMO.[12]
-
Global Reactivity Descriptors:
-
Chemical Potential (µ): µ = (E_HOMO + E_LUMO) / 2
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
-
-
4. Solvation Effects (Optional but Recommended):
-
To simulate a biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.[13]
Visualizing Computational and Biological Pathways
DFT Calculation Workflow
The following diagram illustrates the standard workflow for performing DFT calculations to determine the electronic properties of a molecule.
A flowchart of the DFT calculation process.
Hypothetical Signaling Pathway Inhibition
The electronic properties of pyrrole derivatives make them attractive candidates for designing enzyme inhibitors. For instance, a molecule with a high-energy HOMO can act as an effective electron donor to an electrophilic site within an enzyme's active site, disrupting its catalytic activity. The diagram below illustrates a hypothetical scenario where a pyrrole derivative inhibits a kinase signaling pathway.
Hypothetical kinase inhibition by a pyrrole derivative.
References
- 1. biomedres.us [biomedres.us]
- 2. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 8. Isosterism in pyrrole via azaboroles substitution, a theoretical investigation for electronic structural, stability and aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectral analysis and study of antimicrobial activity of 2,5-diformyl-1<i>H</i>-pyrrole bis(methan-1-yl-1-ylidene)dimalonohydrazone - Arabian Journal of Chemistry [arabjchem.org]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cytotoxicity of Novel Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. In the quest for novel anticancer agents, the synthesis and evaluation of new pyrrole derivatives remain a highly active area of research. This guide provides a comparative overview of the cytotoxic potential of recently developed pyrrole-based compounds against various cancer cell lines, supported by experimental data and detailed methodologies to aid in the rational design and development of next-generation chemotherapeutics.
Comparative Cytotoxicity Data of Novel Pyrrole Derivatives
The following table summarizes the in vitro cytotoxic activity of several recently synthesized pyrrole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency. For comparative purposes, data for standard chemotherapeutic agents used as positive controls in the respective studies are also included.
| Pyrrole Derivative Class/Compound | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 of Ref. Drug (µM) | Source |
| Alkynylated Pyrrole (12l) | U251 (Glioma) | 2.29 ± 0.18 | Cisplatin | 30 (for A549) | [1] |
| A549 (Lung) | 3.49 ± 0.30 | Cisplatin | 30 | [1] | |
| Pyrrole-Based Chalcone (1) | A549 (Lung) | More potent than Cisplatin | Cisplatin | - | [2] |
| Pyrrole-Based Chalcone (3) | HepG2 (Liver) | 27 (µg/mL) | Cisplatin | 38 (µg/mL) | [3] |
| Pyrrole-Based Chalcone (7) | HepG2 (Liver) | 23 (µg/mL) | Cisplatin | 38 (µg/mL) | [3] |
| Benzimidazole-Derived Pyrrole (4a) | LoVo (Colon) | High Activity | - | - | [4] |
| Benzimidazole-Derived Pyrrole (4d) | LoVo (Colon) | High Activity | - | - | [4] |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | SI: 11.6 | Doxorubicin | - | [5] |
| H69AR (Lung) | SI: 8.48 | Doxorubicin | - | [5] | |
| PC-3 (Prostate) | SI: 6.38* | Doxorubicin | - | [5] | |
| Polycyclic Pyrrolo-Quinoxaline (16) | Multiple Lines | Significant Cytotoxicity | - | - | [6] |
| Thienotriazolopyrimidine-Pyrrole (17) | Multiple Lines | Significant Cytotoxicity | - | - | [6] |
*Selectivity Index (SI) is calculated as the IC50 in a non-tumorigenic cell line (HEK-293) divided by the IC50 in the cancer cell line. Higher SI values indicate greater selectivity for cancer cells. **Tested against CNE2 (nasopharyngeal), KB (oral), MCF-7 (breast), and MGC-803 (gastric) carcinoma cells.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery.[7][8] The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of novel pyrrole derivatives on adherent cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[9]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Test compounds (pyrrole derivatives) and a positive control (e.g., Cisplatin) dissolved in a suitable solvent (e.g., DMSO).
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10][11] Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole derivatives and the positive control drug in the culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of MTT Reagent: Following the treatment period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well, including controls.[9][11]
-
Formazan Formation: Return the plate to the incubator and incubate for 2 to 4 hours.[11] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the curve.
-
Visualizing Cellular Mechanisms and Workflows
Understanding the mechanism of action is as crucial as determining potency. Many cytotoxic agents induce programmed cell death, or apoptosis.[12][13] The diagrams below illustrate the primary apoptotic signaling pathways and the experimental workflow for the MTT assay.
Caption: Generalized Apoptosis Signaling Pathways.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. atcc.org [atcc.org]
- 12. biomedscidirect.com [biomedscidirect.com]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Th… [ouci.dntb.gov.ua]
Comparing the efficacy of different purification techniques for Knorr pyrrole
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing compounds via the Knorr pyrrole synthesis, the purification of the crude product is a critical step that significantly impacts the yield, purity, and overall efficiency of the process. This guide provides an objective comparison of the most common purification techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate purification strategy.
The Knorr pyrrole synthesis, a classic reaction involving the condensation of an α-amino-ketone with a β-ketoester, is a versatile method for preparing a wide range of substituted pyrroles. However, the reaction mixture often contains unreacted starting materials, side products, and other impurities that necessitate effective purification. The choice of purification technique depends on the physical properties of the target pyrrole (solid or liquid), its stability, and the nature of the impurities.
Comparative Efficacy of Purification Techniques
The following table summarizes the performance of common purification techniques for products of the Knorr pyrrole synthesis based on key metrics.
| Purification Technique | Typical Purity | Typical Yield | Relative Cost | Relative Time | Best Suited For |
| Recrystallization | Good to Excellent | Moderate to High | Low | Moderate | Crystalline solid pyrroles. |
| Column Chromatography | Excellent | Moderate | High | High | Non-volatile oils or solids, and complex mixtures. |
| Distillation (Vacuum) | Good to Excellent | High | Moderate | Moderate | Volatile liquid pyrroles. |
| Acid-Base Extraction | Fair to Good | High | Low | Low | Removing basic or acidic impurities. Often a preliminary step. |
Experimental Workflows and Logical Relationships
The general workflow for a Knorr pyrrole synthesis and subsequent purification can be visualized as a series of sequential steps.
A Comparative Analysis of Reaction Intermediates in Pyrrole Synthesis: Knorr vs. Paal-Knorr
For researchers, scientists, and drug development professionals, the synthesis of substituted pyrroles is a foundational technique. The choice of synthetic route can significantly influence reaction efficiency, scalability, and the nature of achievable substitutions. This guide provides an in-depth comparison of the reaction intermediates in the classic Knorr pyrrole synthesis and the widely used Paal-Knorr synthesis, supported by experimental data and detailed protocols.
The Knorr pyrrole synthesis, first reported in 1884, and the related Paal-Knorr synthesis are mainstays in heterocyclic chemistry. While both yield the pyrrole core, their mechanistic pathways and the nature of their reaction intermediates differ significantly. Understanding these differences is crucial for reaction optimization and for selecting the appropriate method for a given synthetic challenge.
Mechanistic Pathways and Key Intermediates
The generally accepted mechanism for the Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a related active methylene compound.[1] The reaction proceeds through the formation of an initial imine, which then tautomerizes to a crucial enamine intermediate. This enamine subsequently undergoes intramolecular cyclization, followed by dehydration to yield the aromatic pyrrole ring.[1]
In contrast, the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound and a primary amine or ammonia, is understood to proceed through a hemiaminal intermediate.[2] Kinetic studies have shown that the cyclization of this hemiaminal is the rate-determining step of the reaction.[3]
Knorr Pyrrole Synthesis Intermediates
Direct isolation of the fleeting intermediates in the Knorr synthesis is challenging due to their high reactivity. However, spectroscopic evidence has provided valuable insights into the reaction mechanism. Notably, derivatives of N-vinylaminoethanal, which are structurally analogous to the proposed enamine intermediate, have been characterized by ¹H and ¹³C NMR spectroscopy in reactions leading to the formation of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.[4] This provides strong evidence for the existence of the enamine pathway.
The key intermediates in the Knorr pyrrole synthesis are:
-
Imine: Formed from the initial condensation of the α-amino-ketone and the β-dicarbonyl compound.
-
Enamine: The tautomer of the imine, which is the key intermediate that undergoes cyclization.
-
Cyclized Intermediate: A non-aromatic pyrrolidine derivative formed after the intramolecular attack of the enamine.
Paal-Knorr Synthesis Intermediates
The mechanism of the Paal-Knorr synthesis has been extensively studied, and there is strong evidence for the involvement of a hemiaminal intermediate.[3] Isotopic labeling and kinetic studies have ruled out a mechanism involving an initial enamine formation before the rate-determining step.[3]
The key intermediates in the Paal-Knorr synthesis are:
-
Hemiaminal: Formed from the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.
-
Cyclized Dihydroxytetrahydropyrrole derivative: Formed from the intramolecular attack of the nitrogen on the second carbonyl group.
Comparative Performance of Pyrrole Syntheses
The choice between the Knorr synthesis and its alternatives often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the typical performance of the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses.[5]
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80 |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95 |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50 |
Experimental Protocols
Detailed experimental procedures are essential for reproducible results and for studies aimed at detecting reaction intermediates.
Experimental Protocol for Knorr Pyrrole Synthesis
The Knorr synthesis often involves the in situ generation of the unstable α-amino-ketone from an α-oximino-ketone.[1]
Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Preparation of Ethyl α-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature between 5-10 °C.
-
Reduction and Cyclization: To the solution of the α-oximino-ketone, add a second equivalent of ethyl acetoacetate. Gradually add zinc dust to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.
-
Work-up: After the addition of zinc is complete, the reaction mixture is heated to ensure complete reaction. The mixture is then poured into water to precipitate the crude product.
-
Purification: The crude pyrrole is collected by filtration and can be purified by recrystallization from ethanol.
Experimental Protocol for Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is often procedurally simpler than the Knorr synthesis.[6]
Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling, the product can be precipitated by the addition of water or a dilute acid solution.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as methanol/water.[6]
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways and experimental workflows for the Knorr and Paal-Knorr syntheses.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, emphasizing procedural steps to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Step 2: Containerization
-
Use a chemically compatible and sealable container for waste accumulation. The original product container is often a suitable choice.
-
Ensure the container is in good condition and free from leaks or damage.
-
Keep the container securely closed when not in use.
Step 3: On-Site Accumulation and Storage
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials, heat sources, and direct sunlight.
Step 4: Final Disposal
-
The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.
-
An alternative, where permitted and equipped, is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Moisten the spilled solid with a suitable solvent (e.g., water, though check for reactivity) to prevent airborne dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth or paper towels, and place these materials in the waste container.
Quantitative Data Summary
Currently, specific quantitative data regarding disposal limits for this compound is not available in the provided search results. Disposal regulations are typically qualitative and based on the hazardous characteristics of the waste.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration or Licensed Disposal Contractor | [1] |
| Incompatible Materials | Strong oxidizing agents | General chemical knowledge |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key logical steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid (CAS No. 5434-29-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound, which may cause skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required.[4] A face shield should be worn in situations where splashing or dust generation is likely.[2][5][6] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[5][6] Gloves should be inspected before use and changed frequently, especially after direct contact.[5][7] For larger quantities or potential spills, additional protective clothing and boots may be necessary.[5] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][8][9] If engineering controls are insufficient, a NIOSH-approved respirator for dust should be used.[2][6] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure the chemical fume hood is functioning correctly before starting any work.[2]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[10]
-
Keep containers of the chemical closed as much as possible.[10]
-
-
Handling the Solid Compound:
-
Creating Solutions:
-
When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[2]
-
-
Post-Handling Procedures:
-
Decontaminate the work area and any equipment used with an appropriate solvent, followed by washing with soap and water.[5]
-
Remove PPE carefully to avoid cross-contamination, removing gloves first.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]
-
Emergency Procedures:
-
In case of skin contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or poison control center immediately.[1]
Disposal Plan:
-
Waste Segregation and Collection: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[1][5]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
